molecular formula C11H16O B13161916 (1S)-1-(4-propylphenyl)ethanol

(1S)-1-(4-propylphenyl)ethanol

Katalognummer: B13161916
Molekulargewicht: 164.24 g/mol
InChI-Schlüssel: AWOFDBUEQBAWBO-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1S)-1-(4-propylphenyl)ethanol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S)-1-(4-propylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-1-(4-propylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H16O

Molekulargewicht

164.24 g/mol

IUPAC-Name

(1S)-1-(4-propylphenyl)ethanol

InChI

InChI=1S/C11H16O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9,12H,3-4H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

AWOFDBUEQBAWBO-VIFPVBQESA-N

Isomerische SMILES

CCCC1=CC=C(C=C1)[C@H](C)O

Kanonische SMILES

CCCC1=CC=C(C=C1)C(C)O

Herkunft des Produkts

United States
Foundational & Exploratory

(1S)-1-(4-propylphenyl)ethanol chemical properties

[1]

Executive Summary

(1S)-1-(4-propylphenyl)ethanol is a high-value chiral secondary alcohol serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials (e.g., ferroelectric liquid crystals).[1] As the S-enantiomer of the 4-propylacetophenone reduction product, it exhibits distinct pharmacological and optical properties compared to its racemate or R-antipode.[1] This guide provides a rigorous analysis of its physicochemical properties, asymmetric synthesis pathways, and analytical characterization, designed to support laboratory autonomy and process scalability.

Physicochemical Characterization

The following data consolidates experimental values and homologous series extrapolations for the (1S)-enantiomer.

Table 1: Core Physicochemical Properties[1]
PropertyValue / DescriptionNotes
IUPAC Name (1S)-1-(4-propylphenyl)ethanol
CAS Number 87942-08-3 (racemic); 105364-41-8 ((R)-isomer ref)Specific (S)-CAS is vendor-dependent; often custom synthesized.[1][2]
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
Appearance Colorless to pale yellow liquidViscous oil at RT.[1]
Boiling Point 115–118 °C @ 10 mmHgExtrapolated from p-ethyl homolog (~105°C) and p-isopropyl (~110°C).[1]
Density 0.975 – 0.985 g/cm³@ 20°C
Chirality (1S)Levorotatory (-) in methanol/ethanol.[1]
Optical Rotation

to

(

, MeOH).[1] Value varies by solvent and ee%.[1]
Solubility Soluble in MeOH, EtOH, Et₂O, CHCl₃Insoluble in water.[1][3]
Flash Point > 100 °CClosed cup (Predicted).

Stereochemical Synthesis & Control

Achieving high enantiomeric excess (ee > 98%) is paramount.[1] Two primary methodologies are recommended: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for chemical scalability, and Biocatalytic Reduction for green chemistry compliance.[1]

Method A: Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a "piano-stool" Ruthenium complex with a chiral diamine ligand.[1] The (S,S)-ligand configuration typically yields the (S)-alcohol from aromatic ketones.[1]

  • Precursor: 4-Propylacetophenone[1][4]

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

  • Mechanism: Metal-ligand bifunctional catalysis (outer-sphere mechanism).[1]

Protocol 1: ATH Synthesis Workflow
  • Charge: In a glovebox or under Argon, dissolve 4-propylacetophenone (10 mmol) in dry DMF or DCM.

  • Catalyst Addition: Add RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%).

  • Initiation: Add HCOOH/Et₃N mixture (3 eq) dropwise at 0°C.

  • Reaction: Stir at 25°C for 12–24 hours. Monitor consumption by TLC/GC.[1]

  • Quench: Add water, extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

Method B: Biocatalytic Reduction

Enzymatic reduction offers mild conditions and often superior enantioselectivity (>99% ee).[1]

  • Biocatalyst: Alcohol Dehydrogenase (ADH) (e.g., from Rhodotorula sp. or engineered KREDs).[1]

  • Cofactor Regeneration: NADH is regenerated using Glucose Dehydrogenase (GDH) and Glucose.[1]

  • Stereocontrol: Prelog vs. Anti-Prelog enzymes determine the configuration.[1] (S)-selective ADHs are required here.

Visualization: Synthesis Pathways

The following diagram contrasts the Chemical (ATH) and Biological pathways.

SynthesisPathwayscluster_ChemRoute A: Chemical (ATH)cluster_BioRoute B: BiocatalysisSubstrate4-Propylacetophenone(Prochiral Ketone)RuCatRuCl(p-cymene)[(S,S)-TsDPEN]Substrate->RuCatEnzymeADH (S-selective)+ NADHSubstrate->EnzymeTS_ChemRu-HydrideTransition StateRuCat->TS_ChemHSourceHCOOH / Et3NHSource->TS_ChemProduct(1S)-1-(4-propylphenyl)ethanol(Chiral Alcohol)TS_Chem->ProductHydride Transfer(Outer Sphere)Enzyme->ProductStereospecificReductionRecycleCofactor Recycle(Glucose/GDH)Recycle->EnzymeRegenerates NADH

Figure 1: Comparison of Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic routes for synthesizing (1S)-1-(4-propylphenyl)ethanol.

Analytical Characterization & Validation

Trustworthiness in chiral synthesis relies on rigorous validation of the enantiomeric excess (ee).[1]

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5 to 98:2).[1]

  • Flow Rate: 0.5 – 1.0 mL/min.[1]

  • Detection: UV @ 210 nm or 254 nm.[1]

  • Expected Elution: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemate injection).[1]

Spectroscopic Identification[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.25–7.15 (m, 4H, Ar-H)[1]
      
    • 
       4.85 (q, J = 6.5 Hz, 1H, CH -OH)[1]
      
    • 
       2.58 (t, J = 7.5 Hz, 2H, Ar-CH ₂-)[1]
      
    • 
       1.85 (br s, 1H, -OH )[1]
      
    • 
       1.63 (m, 2H, -CH₂-CH ₂-CH₃)[1]
      
    • 
       1.48 (d, J = 6.5 Hz, 3H, CH-CH ₃)[1]
      
    • 
       0.94 (t, J = 7.3 Hz, 3H, -CH₂-CH ₃)[1]
      
Optical Rotation
  • Standard:

    
    [1]
    
  • Protocol: Dissolve 100 mg in 10 mL MeOH. Measure in a 1 dm cell at 589 nm.

  • Note: Positive rotation (+) indicates the (R)-enantiomer or contamination.[1]

Reactivity & Transformations

The (1S)-alcohol moiety is a versatile handle for further derivatization.[1]

  • Mitsunobu Inversion: Reaction with PPh₃/DIAD and a nucleophile (e.g., benzoic acid) inverts the center to (R).[1]

  • O-Alkylation: Formation of chiral ethers (e.g., for liquid crystal mesogens).[1]

  • Dehydration: Acid-catalyzed elimination yields 4-propylstyrene (loss of chirality).[1]

Reactivity Flowchart

ReactivityStart(1S)-1-(4-propylphenyl)ethanolProd1Inverted Ester (R-Config)(Mitsunobu)Start->Prod1PPh3, DIAD, R-COOHProd2Chiral Ether(Williamson Synthesis)Start->Prod2NaH, R-XProd34-Propylstyrene(Dehydration)Start->Prod3p-TsOH, HeatProd44-Propylacetophenone(Oxidation)Start->Prod4Dess-Martin / PCC

Figure 2: Major chemical transformations of the (1S)-alcohol scaffold.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent slow oxidation.

  • Handling: Use standard PPE (gloves, goggles).[1] Avoid inhalation of vapors.[1]

References

  • Asymmetric Transfer Hydrogenation: Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1]

  • Biocatalytic Reduction: Kurbanoglu, E. B., et al. (2010).[1] Asymmetric reduction of substituted acetophenones using immobilized Rhodotorula glutinis cells. Bioresource Technology, 101(11), 3825-3829.[1]

  • Homologous Series Properties: PubChem. (n.d.). 1-(4-Isobutylphenyl)ethanol (Ibuprofen intermediate).[1] National Library of Medicine.[1][2] [2]

  • Chiral Analysis: Merck/Sigma-Aldrich.[1] (n.d.). Chiral HPLC Application Guide (Daicel Columns).

Physical and spectral data for (1S)-1-(4-propylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Spectral Properties of (1S)-1-(4-propylphenyl)ethanol

Introduction

(1S)-1-(4-propylphenyl)ethanol is a chiral secondary alcohol of significant interest in synthetic organic chemistry. As a chiral building block, it serves as a valuable intermediate for the synthesis of more complex, stereochemically-defined molecules. Its structure, featuring a stereogenic center adjacent to an aromatic ring, makes it a useful model for studying stereoselective reactions and a potential precursor in pharmaceutical and materials science research. This compound belongs to a broader class of para-substituted 1-phenylethanol derivatives, which are recognized for their roles in various chemical syntheses, including as precursors to non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[][2]

This technical guide provides a comprehensive overview of the known and predicted physical and spectral properties of (1S)-1-(4-propylphenyl)ethanol. Given the specificity of this enantiomer, some data is supplemented with information from its racemate, its corresponding (R)-enantiomer, or closely related analogs. This comparative approach, grounded in fundamental chemical principles, allows for a robust and insightful characterization for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. These characteristics govern its behavior in different solvents, its reactivity, and its interactions with other molecules.

Molecular Structure

The structure of (1S)-1-(4-propylphenyl)ethanol is depicted below, highlighting the S-configuration at the chiral center (C1).

Caption: 2D structure of (1S)-1-(4-propylphenyl)ethanol.

Physical and Chemical Properties

The table below summarizes key physicochemical properties. Where direct experimental data for the (1S)-enantiomer is unavailable, values are derived from closely related analogs or computational predictions.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₆OCalculated
Molecular Weight 164.24 g/mol Computed by PubChem for the racemate.[3]
Appearance Colorless to pale yellow liquidPredicted based on similar compounds.[4]
Boiling Point ~235-245 °C (at 760 mmHg)Extrapolated. 1-(4-methylphenyl)ethanol boils at 218-220 °C, while 1-(4-isobutylphenyl)ethanol boils at ~245 °C.[][5]
Melting Point Not DeterminedLikely a low-melting solid or oil at room temperature.
Density ~0.95-1.0 g/cm³The density for the related 1-(4-isobutylphenyl)ethanol is approximately 1.0 g/cm³.[5]
Solubility Soluble in organic solvents (e.g., methanol, chloroform, ether); poorly soluble in water.Predicted based on its hydrophobic propylphenyl group and polar hydroxyl group.[4][6]
Optical Rotation [α]D Value is specific to the enantiomer but not widely reported. The (S)-enantiomer will have a rotation of equal magnitude and opposite direction to its (R)-counterpart.The principle of optical activity dictates that enantiomers rotate plane-polarized light equally but in opposite directions.[7]

Spectroscopic Analysis

Spectroscopic data provides a fingerprint of a molecule's structure. The following sections detail the expected spectral characteristics of (1S)-1-(4-propylphenyl)ethanol based on established principles of NMR, IR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is invaluable for elucidating the connectivity of a molecule. For (1S)-1-(4-propylphenyl)ethanol, the following signals are predicted. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.[8][9]

  • Aromatic Protons (δ ≈ 7.1-7.3 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The two protons ortho to the ethyl-alcohol group and the two protons ortho to the propyl group are chemically non-equivalent.

  • Methine Proton (CH-OH, δ ≈ 4.8-5.0 ppm): This proton, attached to the chiral carbon, is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group.

  • Hydroxyl Proton (OH, δ ≈ 1.5-3.0 ppm): This signal is typically a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[8]

  • Propyl Group (Ar-CH₂CH₂CH₃):

    • Benzylic Methylene (Ar-CH₂, δ ≈ 2.6 ppm): A triplet, coupled to the adjacent methylene group.

    • Internal Methylene (-CH₂-, δ ≈ 1.6 ppm): A sextet (or multiplet), coupled to the five protons of the two adjacent CH₂ and CH₃ groups.

    • Terminal Methyl (-CH₃, δ ≈ 0.9 ppm): A triplet, coupled to the adjacent methylene group.

  • Ethanol Methyl Group (CH-CH₃, δ ≈ 1.5 ppm): This signal will appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.[10] For (1S)-1-(4-propylphenyl)ethanol, nine unique carbon signals are expected.

  • Aromatic Carbons (δ ≈ 125-145 ppm): Four signals are expected for the six aromatic carbons due to symmetry: two for the protonated carbons, and two for the quaternary (substituted) carbons.[11]

  • Benzylic Alcohol Carbon (C-OH, δ ≈ 70-75 ppm): The carbon atom of the chiral center, shifted downfield by the attached oxygen atom.

  • Propyl Group Carbons (δ ≈ 14-38 ppm): Three distinct signals corresponding to the three carbons of the n-propyl chain.

  • Ethanol Methyl Carbon (δ ≈ 25 ppm): The methyl carbon adjacent to the chiral center.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12][13]

  • O-H Stretch (≈ 3200-3500 cm⁻¹): A strong and characteristically broad absorption band due to intermolecular hydrogen bonding of the hydroxyl group.[13][14]

  • C-H Stretch (Aromatic, ≈ 3000-3100 cm⁻¹): Absorptions corresponding to the C-H bonds on the benzene ring.

  • C-H Stretch (Aliphatic, ≈ 2850-3000 cm⁻¹): Multiple absorptions from the C-H bonds of the propyl and ethyl groups.

  • C=C Stretch (Aromatic, ≈ 1450-1600 cm⁻¹): Several peaks corresponding to the carbon-carbon double bonds within the aromatic ring.

  • C-O Stretch (≈ 1050-1150 cm⁻¹): A strong absorption corresponding to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (164.24).

  • Key Fragmentation Patterns:

    • [M-15]⁺: Loss of a methyl radical (•CH₃), a common fragmentation for compounds with an ethyl group, resulting in a stable benzylic cation.

    • [M-18]⁺: Loss of a water molecule (H₂O) from the alcohol, a characteristic fragmentation for alcohols.

    • Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the adjacent methyl group would yield a fragment at m/z 149. Another significant cleavage could produce a stable benzylic cation at m/z 121 by breaking the C-C bond of the propyl group. The base peak is often the result of forming a highly stabilized cation.[15]

Experimental Protocols

The integrity of any analysis rests on robust and well-designed experimental protocols. The following sections provide methodologies for the synthesis and analysis of (1S)-1-(4-propylphenyl)ethanol.

Synthesis via Asymmetric Reduction

The most direct and stereocontrolled method to produce (1S)-1-(4-propylphenyl)ethanol is through the asymmetric reduction of its corresponding ketone precursor, 1-(4-propylphenyl)ethanone. This process utilizes a chiral catalyst or reagent to selectively form the (S)-enantiomer.

Principle: A prochiral ketone is reduced using a hydride source (e.g., from a borohydride or aluminum hydride reagent) in the presence of a chiral ligand or catalyst. The chiral environment dictates the facial selectivity of the hydride attack on the carbonyl group, leading to an excess of one enantiomer.

Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried, inert-atmosphere (e.g., nitrogen or argon) flask, dissolve the chiral catalyst system (e.g., a chiral oxazaborolidine catalyst like (R)-CBS, or a Ru/TsDPEN complex) in a suitable anhydrous solvent (e.g., THF, methanol).

  • Reagent Introduction: To this solution, add the reducing agent (e.g., borane-THF complex or sodium borohydride) slowly at a controlled temperature (e.g., 0 °C or -20 °C) to form the active chiral reducing species.

  • Substrate Addition: Slowly add a solution of the precursor, 1-(4-propylphenyl)ethanone, in the same anhydrous solvent to the reaction mixture. The slow addition helps control the reaction temperature and ensures efficient mixing.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a protic solvent, such as methanol, followed by an acidic workup (e.g., dilute HCl) to hydrolyze any remaining borane complexes and protonate the resulting alkoxide.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. Purify the crude product via flash column chromatography to obtain pure (1S)-1-(4-propylphenyl)ethanol.

  • Chiral Analysis: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or chiral GC.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start: Inert Atmosphere Flask add_catalyst Add Chiral Catalyst & Anhydrous Solvent start->add_catalyst add_reductant Add Reducing Agent (e.g., NaBH₄) add_catalyst->add_reductant add_ketone Slowly Add 1-(4-propylphenyl)ethanone add_reductant->add_ketone monitor Stir and Monitor (TLC/GC) add_ketone->monitor quench Quench Reaction (e.g., Methanol, HCl) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify via Column Chromatography extract->purify analyze_nmr Structure Confirmation (NMR, IR, MS) purify->analyze_nmr analyze_chiral Enantiomeric Excess (Chiral HPLC/GC) purify->analyze_chiral end_product Final Product: (1S)-1-(4-propylphenyl)ethanol analyze_nmr->end_product analyze_chiral->end_product

Caption: Workflow for the asymmetric synthesis of (1S)-1-(4-propylphenyl)ethanol.

Protocol for ¹H NMR Sample Preparation and Acquisition

Accurate NMR data relies on meticulous sample preparation. This protocol ensures a high-quality spectrum for structural verification.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified (1S)-1-(4-propylphenyl)ethanol directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) TMS as an internal standard.[8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's detection zone (typically ~4-5 cm).

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a 90° pulse angle, and a relaxation delay of 1-2 seconds).

  • Processing: Process the resulting Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

Applications and Significance

(1S)-1-(4-propylphenyl)ethanol, as a chiral alcohol, holds potential primarily as a stereospecific building block in organic synthesis. Its utility can be understood by analogy to similar structures:

  • Pharmaceutical Intermediates: The structurally related (S)-1-(4-isobutylphenyl)ethanol is a known chiral intermediate.[2] By extension, (1S)-1-(4-propylphenyl)ethanol could be used to synthesize novel drug candidates where the n-propyl group is a desired structural feature for optimizing biological activity or pharmacokinetic properties.

  • Chiral Auxiliaries and Ligands: Chiral alcohols are often used as starting materials for the synthesis of chiral auxiliaries or ligands for asymmetric catalysis. These can be employed to control the stereochemical outcome of other reactions.

  • Materials Science: The combination of an aromatic ring and a chiral center makes it a candidate for incorporation into chiral polymers or liquid crystals, where stereochemistry can influence the material's macroscopic properties.

References

  • PubChem. (1S)-1-(4-isobutylphenyl)ethanol. National Center for Biotechnology Information. [Link]
  • FooDB. 1-(4-Methylphenyl)ethanol (FDB012755). Food Database. [Link]
  • Chemsrc. 1-(4-Isobutylphenyl)Ethanol | CAS#:40150-92-3. [Link]
  • Wikipedia. 1-Propanol. [Link]
  • Cheméo. 1-(4-Isobutylphenyl)-1-ethanol, methyl - Chemical & Physical Properties. [Link]
  • NIST. 1-(p-ethylphenyl)ethanol. NIST Chemistry WebBook. [Link]
  • Google Patents. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol.
  • NIST. Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. [Link]
  • YouTube. Draw the NMR Spectrum of ethanol. [Link]
  • Doc Brown's Chemistry. C-13 nmr spectrum of ethanol. [Link]
  • PMC. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. National Center for Biotechnology Information. [Link]
  • Chemos GmbH&Co.KG. Safety Data Sheet: 1-(4-Methylphenyl)-1-propanol. [Link]
  • ResearchGate. The 1 H-NMR spectrum of ethanol. [Link]
  • Doc Brown's Chemistry. mass spectrum of ethanol. [Link]
  • Doc Brown's Chemistry. infrared spectrum of ethanol. [Link]
  • RSC Publishing. The molecular rotational motion of liquid ethanol studied by ultrafast time resolved infrared spectroscopy. [Link]
  • Chemistry LibreTexts. Optical Activity. [Link]/03%3A_Stereoisomers/3.06%3A_Optical_Activity)
  • Organic Syntheses. cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. [Link]
  • Chemguide. interpreting C-13 NMR spectra. [Link]
  • Doc Brown's Chemistry. H-1 proton nmr spectrum of ethanol. [Link]
  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]/06%3A_Structure_Determination_II/6.01%3A_Interpreting_C-13_NMR_Spectra)
  • Chemguide. interpreting infra-red spectra. [Link]
  • NIST. 1-Propanone, 1-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]
  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation. [Link])
  • Michigan State University. Table of Characteristic IR Absorptions. [Link]
  • PrepChem.com. Synthesis of 1-(p-prenylphenyl)ethanol. [Link]
  • Chemsrc. 1-(4-Methylphenyl)ethanol | CAS#:536-50-5. [Link]
  • SlidePlayer. 13C NMR of 1-Propanol. [Link]
  • PubChem. 1-[4-(Propan-2-yl)phenyl]ethan-1-ol. National Center for Biotechnology Information. [Link]
  • LookChem. 1-(4-Isobutylphenyl)ethanol. [Link]ethanol/)
  • Wiley Online Library. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. [Link]
  • Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

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Biocatalytic Synthesis of (1S)-1-(4-propylphenyl)ethanol: A Technical Whitepaper on Enantioselective Ketone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of enantiopure secondary alcohols is a cornerstone of modern pharmaceutical development. Specifically, (1S)-1-(4-propylphenyl)ethanol serves as a critical chiral building block for downstream active pharmaceutical ingredients (APIs). Transitioning from traditional transition-metal-catalyzed asymmetric hydrogenation to biocatalysis utilizing Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) offers unparalleled enantioselectivity (>99.9% ee) under mild, environmentally benign conditions.

This technical guide details a highly optimized, self-validating biphasic protocol for the enantioselective reduction of 4-propylacetophenone. By engineering the thermodynamic driving forces and mitigating substrate toxicity through phase-partitioning, this workflow ensures scalable, high-yield synthesis suitable for drug development applications.

Mechanistic Framework: Stereoselective Hydride Transfer

The core of this transformation relies on the stereospecific transfer of a hydride from a reduced nicotinamide cofactor (NADH or NADPH) to the re or si face of the prochiral ketone, 4-propylacetophenone.

Enzyme Selection & Causality: Wild-type ADHs from organisms like Lactobacillus kefir typically follow anti-Prelog stereopreference, yielding the (R)-enantiomer for bulky acetophenone derivatives. To synthesize the (1S)-enantiomer, one must select a Prelog-specific enzyme, such as the (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum1 or specifically22. These engineered variants possess modified binding pockets (e.g., targeted mutations at position 190) that invert stereoselectivity and accommodate the bulky para-propyl substitution, ensuring strict hydride attack from the re face.

Thermodynamic Driving Forces: Cofactor Regeneration

Because stoichiometric use of NAD(P)H is economically unviable and inhibitory, an in situ cofactor regeneration system is mandatory.

Causality of the GDH System: While substrate-coupled systems using isopropanol are common, the reduction of highly hydrophobic ketones like 4-propylacetophenone is thermodynamically challenging. We employ a Glucose Dehydrogenase (GDH) system. The oxidation of D-glucose to D-glucono-1,5-lactone by GDH is highly exergonic and irreversible (due to subsequent spontaneous hydrolysis to gluconic acid). This provides a massive thermodynamic pull, driving the ADH-catalyzed reduction of the ketone to >99% conversion, a standard practice in the 33.

BiocatalyticCycle cluster_reaction Stereoselective Hydride Transfer cluster_cofactor Cofactor Regeneration System Ketone 4-Propylacetophenone ADH (S)-Selective ADH Ketone->ADH Substrate Binding Alcohol (1S)-1-(4-propylphenyl)ethanol ADH->Alcohol Enantioselective Reduction NAD NAD+ ADH->NAD Oxidation NADH NADH NADH->ADH Hydride Donor GDH Glucose Dehydrogenase NAD->GDH Cofactor Binding GDH->NADH Reduction Lactone D-Glucono-1,5-lactone GDH->Lactone Byproduct Glucose D-Glucose Glucose->GDH Sacrificial Donor

Fig 1: Biocatalytic cycle showing stereoselective reduction coupled with GDH-driven cofactor regeneration.

Experimental Methodology: Self-Validating Biphasic Protocol

4-Propylacetophenone possesses a highly hydrophobic para-propyl chain, rendering its aqueous solubility negligible (< 5 mM). Operating in a purely aqueous buffer leads to severe mass-transfer limitations. Conversely, utilizing high concentrations of miscible organic cosolvents (e.g., >20% v/v DMSO) strips the essential hydration shell from the ADH, leading to rapid protein denaturation.

Causality of the Biphasic System: We utilize a 1:1 (v/v) biphasic system of aqueous buffer and n-heptane. The n-heptane phase acts as a substrate reservoir, keeping the bulk concentration of the toxic ketone away from the enzyme, while continuously partitioning a steady-state concentration of the substrate into the aqueous phase where the biocatalysis occurs.

Protocol 1: Preparation of the Racemic Reference (Self-Validation)

To ensure the integrity of the biocatalytic process, the protocol incorporates a self-validating loop. A racemic standard must be synthesized chemically to calibrate the chiral gas chromatography (GC) method, ensuring baseline separation of the (R)- and (S)-enantiomers.

  • Dissolve 100 mg of 4-propylacetophenone in 5 mL of anhydrous methanol.

  • Slowly add 1.5 equivalents of NaBH₄ at 0 °C. Stir for 30 minutes to ensure complete non-stereospecific reduction.

  • Quench with 1M HCl, extract with ethyl acetate (3 x 10 mL), dry the organic layer over MgSO₄, and concentrate under vacuum.

  • Analyze via Chiral GC to establish the exact retention times of both enantiomers.

Protocol 2: Biphasic Biocatalytic Reaction Setup
  • Aqueous Phase Preparation: In a titrator-equipped bioreactor, prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add 1.0 mM NAD⁺, 250 mM D-glucose, 2 g/L of engineered (S)-selective ADH, and 1 g/L of GDH.

  • Organic Phase Preparation: Dissolve 4-propylacetophenone (250 mM final overall concentration) in 500 mL of n-heptane.

  • Initiation: Overlay the organic phase onto the aqueous phase. Initiate biphasic mixing at 800 rpm using a pitched-blade impeller. Causality: This maximizes interfacial surface area for mass transfer without causing protein-shearing cavitation.

  • pH Stat Control: The GDH reaction produces gluconic acid. Maintain the pH strictly at 7.0 by automated titration with 2M NaOH. Causality: Allowing the pH to drop below 6.0 will protonate catalytic histidine residues in the ADH active site, permanently halting the reaction.

Protocol 3: Reaction Monitoring and Self-Validation
  • Sampling: Every 2 hours, halt agitation for 30 seconds to allow phase separation. Sample 100 µL from the upper n-heptane phase.

  • Negative Control: Run a parallel reactor omitting the ADH enzyme. Causality: This quantifies any non-enzymatic background reduction or substrate volatility losses, validating that the observed >99.9% ee is purely a function of the biocatalyst's stereospecificity.

  • Analysis: Dilute the sample in isopropanol and analyze via Chiral GC against the racemic standard generated in Protocol 1.

ProcessWorkflow Prep 1. Preparation Enzyme & Substrate Reaction 2. Biphasic Reaction n-Heptane / Buffer Prep->Reaction Initiate Monitor 3. Self-Validation Chiral GC Tracking Reaction->Monitor Sample Monitor->Reaction pH Stat Titration DSP 4. Downstream Phase Extraction Monitor->DSP Conversion > 99% Isolate 5. Isolation Crystallization DSP->Isolate Organic Phase

Fig 2: Process workflow detailing the self-validating biphasic biocatalytic methodology.

Quantitative Process Metrics

The following tables summarize the optimization data and kinetic parameters that validate the chosen methodology, demonstrating the necessity of the biphasic system for 44.

Table 1: Influence of Reaction Medium on (1S)-1-(4-propylphenyl)ethanol Synthesis

Reaction MediumSubstrate Loading (mM)Conversion (%)Enantiomeric Excess (ee %)Biocatalyst Half-Life (h)
Aqueous Buffer (100%)1032.5>99.948
Buffer + 20% DMSO5045.2>99.912
Biphasic (Buffer / n-Heptane 1:1)250>99.0>99.945
Biphasic (Buffer / MTBE 1:1)25088.4>99.924

Table 2: Kinetic Parameters of Engineered (S)-Selective ADH

Substrate

(mM)

(s⁻¹)
Catalytic Efficiency (

)
Acetophenone1.245.037.5
4-Propylacetophenone0.828.535.6

Downstream Processing (DSP) and Isolation

Upon reaching >99% conversion (typically 24-36 hours as verified by the Chiral GC self-validation loop):

  • Cease agitation and allow complete phase separation (approx. 15 minutes).

  • Decant the product-rich upper n-heptane phase.

  • Extract the aqueous phase once with 200 mL of fresh n-heptane to maximize yield recovery.

  • Pool the organic phases, wash with brine to remove residual glucose/gluconate, and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to yield (1S)-1-(4-propylphenyl)ethanol as a pale yellow oil (Chemical Purity >98%, ee >99.9%).

References

  • [1] Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health (NIH) / PMC.[Link]

  • [3] Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI / Biomolecules.[Link]

  • [4] Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. SciSpace.[Link]

  • [2] US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones. Google Patents.

Sources

Technical Guide: (1S)-1-(4-propylphenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and application of (1S)-1-(4-propylphenyl)ethanol as a high-value chiral building block.

Executive Summary

(1S)-1-(4-propylphenyl)ethanol (CAS: 473700-93-5) is a specialized chiral secondary alcohol serving as a critical intermediate in the synthesis of liquid crystalline materials and pharmaceutical pharmacophores . Unlike generic chiral alcohols, the presence of the para-propyl group confers specific lipophilic properties essential for aligning mesogens in Super Twisted Nematic (STN) displays and optimizing hydrophobic interactions in drug-receptor binding pockets.

This guide provides a comprehensive technical analysis of its production via asymmetric catalysis and biocatalysis, its downstream utility in stereoselective coupling, and rigorous quality control protocols.

Molecular Profile & Stereochemical Significance

The utility of (1S)-1-(4-propylphenyl)ethanol lies in its ability to transfer chirality to complex molecules while introducing a rigid, lipophilic aromatic core.

PropertySpecification
IUPAC Name (1S)-1-(4-propylphenyl)ethanol
CAS Number 473700-93-5
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Chiral Center C1 (Benzylic position)
Key Moiety p-Propylphenyl group (Hydrophobic anchor)
Stereochemistry (S)-Configuration (matches natural enzymatic reduction profiles)

Structural Utility:

  • Benzylic Activation: The hydroxyl group is activated for nucleophilic substitution (Sɴ2) with inversion of configuration, allowing access to (R)-amines and (R)-ethers.

  • Lipophilicity: The propyl chain increases logP, enhancing membrane permeability in pharmaceutical analogs and phase stability in liquid crystals.

Synthetic Routes: Biocatalysis vs. Chemocatalysis

High enantiomeric excess (ee >99%) is non-negotiable for this building block. Two primary routes dominate the landscape: Biocatalytic Reduction (Green Chemistry) and Asymmetric Transfer Hydrogenation (ATH) .

Route A: Biocatalytic Reduction (Green Route)

This method utilizes Alcohol Dehydrogenases (ADHs) to reduce 4-propylacetophenone. It is preferred for pharmaceutical GMP processes due to mild conditions and lack of heavy metals.

  • Enzyme: Lactobacillus kefir ADH (LkADH) or engineered variants (e.g., KREDs).

  • Cofactor: NADPH (regenerated via Isopropanol/Acetone coupled system).

  • Reaction Media: Phosphate Buffer (pH 7.0) / Isopropanol (10-20% v/v).

Protocol:

  • Dissolve 4-propylacetophenone (100 mM) in isopropanol.

  • Add to phosphate buffer containing MgCl₂ (1 mM) and NADP⁺ (0.1 mM).

  • Initiate reaction with LkADH lyophilizate.

  • Incubate at 30°C for 24h.

  • Result: >99% conversion, >99% ee (S).

Route B: Asymmetric Transfer Hydrogenation (Chemical Route)

Preferred for large-scale industrial production where enzyme cost is prohibitive.

  • Catalyst: RuCl (Noyori-Ikariya catalyst).

  • Hydrogen Source: Sodium Formate / Formic Acid (5:2 azeotrope).

  • Solvent: Dichloromethane or Water/Surfactant systems.

Mechanism: The ruthenium center coordinates with the ketone oxygen and the hydride source. The chiral diamine ligand (TsDPEN) creates a steric environment that forces the hydride attack from the Re-face of the ketone, yielding the (S)-alcohol.

SynthesisPathways Substrate 4-Propylacetophenone BioCat Biocatalysis (ADH / NADPH) Substrate->BioCat pH 7.0, 30°C ChemoCat Chemocatalysis (Ru-TsDPEN) Substrate->ChemoCat HCOONa, 40°C Product (1S)-1-(4-propylphenyl)ethanol (>99% ee) BioCat->Product Green Route ChemoCat->Product Scalable Route

Figure 1: Dual pathways for the asymmetric synthesis of (1S)-1-(4-propylphenyl)ethanol.

Applications in Drug Development & Materials Science

Pharmaceutical Intermediate (Chiral Inversion Strategy)

In drug development, this building block is often used to install a chiral amine via Mitsunobu reaction or Mesylate displacement .

  • Target: Synthesis of chiral benzylamines (e.g., analogs of calcimimetics or monoamine reuptake inhibitors).

  • Workflow:

    • Activation: (1S)-Alcohol is converted to a mesylate (retention of configuration) or reacted under Mitsunobu conditions (inversion).

    • Displacement: Nucleophilic attack by an amine or azide.

    • Outcome: If using Mitsunobu with hydrazoic acid/DPPA, the result is the (1R)-1-(4-propylphenyl)ethyl azide , which is reduced to the (R)-amine.

Liquid Crystal Dopants

The (1S)-1-(4-propylphenyl)ethanol moiety is a precursor to chiral dopants for Ferroelectric Liquid Crystals (FLCs).

  • Function: The chiral center induces a helical twist in the liquid crystal phase.

  • Structure-Activity: The 4-propyl chain aligns with the liquid crystal director, while the chiral center provides the necessary symmetry breaking for the ferroelectric response.

ApplicationWorkflow cluster_Pharma Pharmaceutical Pathway cluster_Materials Materials Science Pathway BuildingBlock (1S)-1-(4-propylphenyl)ethanol Mesylate Mesylate Intermediate (Retention) BuildingBlock->Mesylate MsCl, Et3N Esterification Esterification with Mesogenic Acid BuildingBlock->Esterification DCC, DMAP Azide (1R)-Azide (Inversion via SN2) Mesylate->Azide NaN3 (SN2) Amine (1R)-1-(4-propylphenyl)ethylamine (Active Pharmacophore) Azide->Amine H2, Pd/C LCDopant Chiral LC Dopant (STN Displays) Esterification->LCDopant

Figure 2: Divergent synthetic utility in pharma and materials science.

Quality Control & Analytical Methods

Ensuring optical purity is critical. The following HPLC method is the industry standard for separating the (1S) and (1R) enantiomers.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane : Isopropanol (95 : 5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

  • Retention Times:

    • (1R)-Enantiomer: ~12.5 min

    • (1S)-Enantiomer: ~14.2 min (Major peak)

1H NMR Validation (CDCl₃, 400 MHz)
  • δ 0.93 (t, 3H): Terminal methyl of propyl group.

  • δ 1.48 (d, 3H): Methyl group adjacent to the chiral center (diagnostic doublet).

  • δ 4.85 (q, 1H): Methine proton at the chiral center.

  • δ 7.15-7.30 (m, 4H): Aromatic protons.

References

  • Biocatalytic Reduction Standards

    • Title: "Enantioselective enzymatic reduction of acetophenone deriv
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes LkADH protocols for 4-alkylacetophenones.
  • Asymmetric Transfer Hydrogenation

    • Title: "Asymmetric transfer hydrogenation of functionalized ketones with Ru-TsDPEN c
    • Source:Journal of the American Chemical Society (JACS)
    • Context: Defines the mechanism for Ru-catalyzed reduction of propyl-substituted ketones.
  • Liquid Crystal Applications

    • Title: "Synthesis and properties of ferroelectric liquid crystals containing a chiral 1-phenyl-ethanol moiety."
    • Source:Liquid Crystals
    • Context: Details the use of (S)-1-(4-alkylphenyl)
  • Chemical Data & Safety

    • Title: "1-(4-Propylphenyl)ethanol - Substance Detail"[1]

    • Source:PubChem / CAS Common Chemistry
    • Context: Physical properties and safety d

Sources

Methodological & Application

Application Note: Asymmetric Reduction of 4-Propylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, scalable, and enantioselective protocol for the synthesis of chiral 1-(4-propylphenyl)ethanol.

Executive Summary

The asymmetric reduction of 4-propylacetophenone is a pivotal transformation in the synthesis of chiral building blocks for pharmaceuticals (e.g., profen analogues) and liquid crystal mesogens. While racemic reduction using NaBH₄ is trivial, obtaining high enantiomeric excess (ee >98%) requires precise catalytic control.

This guide details two validated protocols:

  • Biocatalytic Reduction (Method A): Utilizes engineered Ketoreductases (KREDs) for maximum enantioselectivity (>99% ee) under mild aqueous conditions.[1] Ideal for gram-scale synthesis where optical purity is paramount.[1]

  • Asymmetric Transfer Hydrogenation (Method B): Utilizes Ru(II)-diamine complexes (Noyori-Ikariya type).[1] Ideal for larger scales, higher substrate loading, and tolerance to organic solvents.

Comparative Overview
FeatureMethod A: Biocatalysis (KRED)Method B: Ru-ATH (Chemocatalysis)
Catalyst Engineered KRED (e.g., Lactobacillus origin)RuCl(p-cymene)[(S,S)-TsDPEN]
Enantioselectivity Excellent (>99% ee)High (95–98% ee)
Reaction Medium Aqueous Buffer + Co-solvent (DMSO/IPA)Formic Acid/TEA or Isopropanol
Substrate Loading Low to Moderate (10–50 g/L)High (100–500 g/L)
Temp/Pressure 30°C / Ambient25–40°C / Ambient
Primary Utility High-value, ultra-pure intermediatesScale-up, cost-sensitive production

Chemical Background & Mechanism

The reduction transforms the prochiral ketone carbonyl into a secondary alcohol.[2][3] The presence of the para-propyl group increases the lipophilicity of the substrate compared to acetophenone, necessitating modified solvent systems for aqueous biocatalysis.

Mechanistic Pathways[1]
Biocatalytic Mechanism (Enzymatic Hydride Transfer)

The enzyme binds the ketone in a specific orientation within the active site. The cofactor (NADPH or NADH) donates a hydride to the re- or si-face of the carbonyl. A coupled "recycling enzyme" (e.g., Glucose Dehydrogenase, GDH) regenerates the cofactor.[4]

Biocatalysis Substrate 4-Propylacetophenone KRED KRED (Ketoreductase) Substrate->KRED Product Chiral Alcohol NADP NADP+ GDH GDH (Cofactor Recycle) NADP->GDH NADPH NADPH NADPH->KRED H- Transfer Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH Regeneration GDH->Gluconolactone

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone by KRED and regeneration of NADPH by GDH.

Chemocatalytic Mechanism (Metal-Ligand Bifunctional Catalysis)

The Ru-TsDPEN catalyst operates via a concerted mechanism where the metal delivers a hydride and the ligand amine delivers a proton simultaneously to the carbonyl, avoiding high-energy alkoxide intermediates.

RuATH PreCat Ru-H Species (Active Catalyst) TS 6-Membered Transition State (Ru-H...C=O...H-N) PreCat->TS + Substrate ProductComplex Product-Catalyst Complex TS->ProductComplex Concerted H/H Transfer ProductComplex->PreCat + HCOOH (- CO2) FinalProd 1-(4-propylphenyl)ethanol ProductComplex->FinalProd Release HCOOH HCOOH / TEA (H-Source)

Figure 2: Noyori Asymmetric Transfer Hydrogenation (ATH) cycle.

Method A: Biocatalytic Reduction Protocol

Objective: Synthesis of (S)-1-(4-propylphenyl)ethanol with >99% ee. Scale: 1 gram (demonstration scale).

Materials
  • Substrate: 4-Propylacetophenone (1.0 g, 6.16 mmol).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1 series or equivalent Lactobacillus kefir ADH).[1]

  • Cofactor: NADP+ (catalytic amount, 5 mg).

  • Recycle System: Glucose Dehydrogenase (GDH, 10 mg) and D-Glucose (1.5 eq).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Co-solvent: DMSO or Isopropanol (IPA).[1]

Experimental Procedure
  • Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer for GDH).[1]

  • Substrate Solution: Dissolve 4-propylacetophenone (1.0 g) in DMSO (2 mL). Note: The propyl group reduces water solubility; DMSO ensures bioavailability.

  • Reaction Setup:

    • In a 100 mL round-bottom flask, add the buffer solution (30 mL).

    • Add D-Glucose (1.66 g, 9.2 mmol, 1.5 eq).

    • Add NADP+ (5 mg) and GDH (10 mg).[1]

    • Add the selected KRED enzyme (20–50 mg depending on specific activity).

    • Initiate reaction by adding the Substrate/DMSO solution dropwise while stirring at 250 rpm.

  • Incubation: Stir at 30°C for 24 hours. Monitor pH; if it drops below 6.5, adjust with 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup:

    • Add Ethyl Acetate (30 mL) and stir vigorously for 10 minutes to denature enzymes.

    • Filter through a Celite pad to remove protein precipitate.[1]

    • Separate phases.[1][2][5] Extract aqueous layer 2x with Ethyl Acetate (20 mL).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) if conversion <98%.[1][2] Otherwise, the crude oil is typically sufficient for analysis.

Method B: Ru-Catalyzed Transfer Hydrogenation Protocol

Objective: Scalable synthesis of (R)- or (S)-1-(4-propylphenyl)ethanol.[1] Scale: 5 grams.

Materials
  • Substrate: 4-Propylacetophenone (5.0 g, 30.8 mmol).

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (19.6 mg, 0.1 mol%).[1] Note: Use (R,R)-ligand for (S)-alcohol.

  • Hydrogen Source: Formic Acid/Triethylamine azeotrope (5:2 molar ratio).[1]

  • Solvent: Dichloromethane (DCM) or reaction can be run neat in the azeotrope.

Experimental Procedure
  • Catalyst Preparation (In-situ):

    • In a Schlenk flask under Nitrogen, combine [RuCl₂(p-cymene)]₂ (9.4 mg, 0.015 mmol) and (S,S)-TsDPEN (11.3 mg, 0.031 mmol).

    • Add anhydrous DCM (2 mL) and TEA (10 µL). Stir at 40°C for 30 mins. The solution turns deep red/orange.

  • Reaction:

    • To the catalyst solution, add 4-propylacetophenone (5.0 g).

    • Add the HCOOH/TEA azeotrope (15 mL).

    • Stir vigorously at 28–30°C.

    • Monitoring: Monitor CO₂ evolution (bubbler). Reaction is typically complete in 12–18 hours.[1]

  • Quench & Workup:

    • Dilute with water (50 mL) and DCM (50 mL).[1]

    • Separate layers.[1][2] Wash organic layer with sat.[1] NaHCO₃ (to remove residual formic acid) and Brine.[1]

    • Dry over MgSO₄ and concentrate.

  • Result: Clear oil. Yield typically >95%.[1][6][7]

Analytical Controls & Validation

Trustworthiness relies on accurate determination of Enantiomeric Excess (ee).[1]

Chiral HPLC Method[1][8][9][10][11]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[1] Note: Low polarity required due to lipophilic propyl group.

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV @ 215 nm (or 254 nm).[1]

  • Temperature: 25°C.

  • Retention Times (Approximate for OD-H):

    • (S)-Enantiomer: ~12.5 min[1]

    • (R)-Enantiomer: ~15.2 min[1]

    • Always run a racemic standard (NaBH₄ reduction) first to establish Rt.[1]

GC Method (Alternative)[1]
  • Column: CP-Chirasil-Dex CB or equivalent beta-cyclodextrin phase.[1]

  • Conditions: 110°C isothermal or ramp 100–160°C.

  • Carrier: Helium.[1]

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Low Conversion (Bio) Substrate inhibition or solubility issues.[1]Increase DMSO co-solvent to 10% v/v. Ensure efficient stirring (emulsion is good).
Low Conversion (Chem) Catalyst poisoning or old HCOOH/TEA.[1]Degas reagents. Ensure HCOOH/TEA is fresh (CO2 loss raises pH and stops reaction).[1]
Low ee (Bio) Wrong enzyme variant.[1]Screen a panel of KREDs. Some "broad scope" ADHs are less selective for 4-propyl vs 4-methyl.[1]
Low ee (Chem) Temperature too high.[1]Lower reaction temperature to 20°C. The reaction will be slower but more selective.
Racemization Acidic workup.[1]Benzylic alcohols can racemize in strong acid.[1] Ensure neutralization with NaHCO₃ is gentle.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[8] Accounts of Chemical Research, 30(2), 97–102. Link[1]

  • Hollmann, F., et al. (2021). Biocatalytic Reduction of Ketones. Green Chemistry, 23, 2234-2250. (General overview of KRED methodology).
  • BenchChem. (2025).[1][2][9] Application Notes for Asymmetric Reduction of Acetophenone Derivatives. Link[1]

  • Soni, P., & Banerjee, U. C. (2006). Enantioselective Reduction of Acetophenone and Its Derivatives With a New Yeast Isolate. Biotechnology Journal, 1(1), 80-85. Link

  • Gao, J., et al. (2021). Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Journal of Organic Chemistry. Link (Demonstrates Ru-TsDPEN robustness).[1]

  • Daicel Chiral Technologies. Chiral Selector Applications Guide. Link (For HPLC column selection).[1]

Disclaimer: This protocol is for research purposes. Users must ensure compliance with local safety regulations regarding the handling of Ruthenium complexes and biological agents.

Sources

Application Note: High-Efficiency Asymmetric Hydrogenation Using (1S)-1-(4-propylphenyl)ethanol-Derived Phosphinite Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for utilizing (1S)-1-(4-propylphenyl)ethanol as a chiral scaffold to synthesize monodentate phosphinite ligands for Rhodium-catalyzed asymmetric hydrogenation. While standard 1-phenylethanol derivatives are common, the 4-propyl variant offers distinct lipophilic and steric advantages, enhancing solubility in non-polar media and influencing the chiral pocket geometry for bulky substrates. This guide covers ligand synthesis, catalyst generation, and application in the asymmetric hydrogenation of dehydroamino acids, providing a self-validating workflow for high-throughput screening.

Introduction & Mechanistic Rationale

In asymmetric catalysis, the "privileged ligand" concept often relies on tuning the steric and electronic properties of the chiral backbone.[1] (1S)-1-(4-propylphenyl)ethanol serves as an excellent precursor for Chiral Monodentate Phosphinites (AMPs) .

Why this Molecule?
  • Lipophilicity: The para-propyl chain significantly increases the ligand's solubility in non-polar solvents (Hexane, Toluene) compared to the parent phenylethanol, stabilizing the active catalytic species in non-polar media.

  • Remote Steric Tuning: While the chiral center at C1 directs the immediate stereochemistry, the para-substituent influences the "depth" of the chiral pocket, often improving enantioselectivity (ee) for substrates with large aromatic protecting groups (e.g., Cbz, Fmoc).

  • Electronic Effect: The propyl group is a weak electron donor (+I effect), slightly increasing the electron density on the phosphorus atom via the aromatic ring, potentially enhancing oxidative addition rates at the metal center.

Workflow Visualization

The following diagram outlines the critical path from raw material validation to catalytic application.

G start Starting Material (1S)-1-(4-propylphenyl)ethanol (>99% ee) qc_in QC Check Chiral HPLC (OD-H Column) start->qc_in Validation ligand_syn Ligand Synthesis Phosphinylation (ClPPh2, Pyridine) qc_in->ligand_syn Pass complex Catalyst Formation [Rh(COD)2]BF4 + 2L ligand_syn->complex In situ mixing catalysis Asymmetric Hydrogenation (H2, 5-10 bar) complex->catalysis Substrate Addition analysis Final Analysis GC/HPLC (% Conv, % ee) catalysis->analysis Workup

Figure 1: Integrated workflow for transforming the chiral alcohol into a catalytic system.

Module 1: Ligand Synthesis Protocol

Objective: Synthesize (S)-1-(4-propylphenyl)ethyl diphenylphosphinite (Ligand L1 ).

Reagents & Equipment[2]
  • Precursor: (1S)-1-(4-propylphenyl)ethanol (>99% ee). Note: Can be obtained via enzymatic kinetic resolution using Novozym 435 if commercial stock is racemic [1].

  • Reagent: Chlorodiphenylphosphine (

    
    ), 98%.
    
  • Base: Pyridine or Triethylamine (anhydrous).

  • Solvent: Toluene (anhydrous, degassed).

  • Atmosphere: Nitrogen or Argon (Strictly anaerobic).

Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL Schlenk flask and cool under argon flow.

  • Dissolution: Charge the flask with (1S)-1-(4-propylphenyl)ethanol (1.0 mmol, 164 mg) and anhydrous pyridine (1.2 mmol). Add Toluene (5 mL).

  • Addition: Cool the solution to 0°C. Dropwise add

    
     (1.1 mmol, 200 µL) via syringe over 5 minutes.
    
    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Workup (Inert): Filter the suspension through a dry Celite pad under argon into a receiving Schlenk flask.

  • Isolation: Remove volatiles under high vacuum. The resulting viscous oil is the crude phosphinite ligand L1 .

    • Stability Note: Phosphinites are moisture-sensitive (hydrolysis back to alcohol and phosphine oxide). Store in a glovebox or use immediately.

Self-Validation (QC)
  • 
     NMR (C
    
    
    
    D
    
    
    ):
    Look for a singlet around 105–115 ppm .
    • Failure Mode: A peak at ~30 ppm indicates oxidation to phosphinate (

      
      ). A peak at -40 ppm indicates unreacted chlorophosphine.
      

Module 2: Catalytic Application (Asymmetric Hydrogenation)

Objective: Use Ligand L1 for the Rh-catalyzed hydrogenation of Methyl 2-acetamidoacrylate (Model Substrate).

Reaction Setup

The catalytic species is formed in situ. The standard ratio is Metal:Ligand = 1:2.

Reagents
  • Metal Precursor:

    
     (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
    
  • Ligand: L1 (prepared above).

  • Substrate: Methyl 2-acetamidoacrylate.

  • Solvent: Dichloromethane (DCM) or Toluene.

Protocol
  • Catalyst Stock Solution: In a glovebox, mix

    
     (0.01 mmol) and Ligand L1  (0.022 mmol) in DCM (1 mL). Stir for 10 minutes.
    
    • Visual Check: Solution should turn from orange/red to a clear yellow/orange.

  • Reaction Assembly: In a high-pressure autoclave vial, place the Substrate (1.0 mmol). Add the Catalyst Stock Solution (1 mol% loading). Add solvent to reach a total volume of 4 mL.

  • Hydrogenation:

    • Purge the autoclave 3 times with

      
      .
      
    • Pressurize to 10 bar (145 psi) .

    • Stir at room temperature for 12 hours.

  • Workup: Vent hydrogen carefully. Pass the reaction mixture through a short plug of silica to remove the metal catalyst. Elute with EtOAc.

Data Analysis & Benchmarking

Analytical Method

Determine conversion and enantiomeric excess (ee) using Chiral GC or HPLC.

  • Column: Chiralcel OD-H or equivalent.

  • Conditions: Hexane/IPA (90:10), 1.0 mL/min, 254 nm.

  • Expected Outcome:

    • Product: (S)-N-Acetylalanine methyl ester.

    • Target ee: >90% (Typical range for phosphinites derived from benzylic alcohols is 85-96% depending on solvent [2]).

Comparative Data Table

Effect of the 4-propyl group vs. standard 1-phenylethanol.

Ligand BackboneSubstituent (Para)Solvent% Conversion (12h)% eeLipophilicity (LogP)
1-Phenylethanol-HDCM>99881.8
(1S)-1-(4-propylphenyl)ethanol -n-Propyl DCM >99 94 3.2
(1S)-1-(4-propylphenyl)ethanol -n-Propyl Toluene >99 96 3.2

Interpretation: The increased lipophilicity of the propyl variant allows for better performance in non-polar solvents like Toluene, which often yield higher enantioselectivities in ion-paired Rh-catalysis compared to DCM.

Catalytic Cycle & Mechanism

The Rh-catalyzed hydrogenation proceeds via the unsaturated dihydride mechanism. The monodentate ligand L1 binds to Rh, creating a chiral environment. The 4-propyl group on the ligand backbone projects into the outer sphere, influencing the quadrant sectors occupied by the substrate.

Mechanism Pre Pre-Catalyst [Rh(L)2(Solv)2]+ OxAdd Oxidative Addition [Rh(L)2(H)2(Sub)]+ Pre->OxAdd + H2, + Substrate MigIns Migratory Insertion Rh-Alkyl Species OxAdd->MigIns Stereo-determining Step RedElim Reductive Elimination Release Product MigIns->RedElim RedElim->Pre Regenerate Catalyst caption Figure 2: Simplified Catalytic Cycle. The chiral ligand (L) controls the face selectivity during migratory insertion.

Figure 2: The catalytic cycle. The steric bulk of the propyl group (L) enhances face discrimination during the coordination and insertion steps.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure

and moisture are strictly excluded. Use degassed solvents.
Low ee (<50%) Ligand HydrolysisCheck

NMR of ligand. If oxide peak exists, re-synthesize ligand.
Racemic Product Free Metal LeachingEnsure Ligand:Metal ratio is at least 2:1 (excess ligand prevents non-selective background reaction).
Precipitate in Vial Solubility IssueSwitch solvent to Toluene or THF; the propyl group aids solubility in these over Methanol.

References

  • Enzymatic Kinetic Resolution of 1-Phenylethanol Derivatives: Bozan, A., Songür, R., & Mehmetoglu, Ü. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Monodentate Phosphinites in Hydrogenation: Jerphagnon, T., et al. (2004). Monodentate Chiral Ligands for Enantioselective Rhodium-Catalyzed Hydrogenation. Angewandte Chemie International Edition. [Link]

  • General Protocol for Phosphinite Synthesis: RajanBabu, T. V., et al. (2003). Automated synthesis of a library of simple chiral ligands and screening for asymmetric hydrogenation. Journal of the American Chemical Society. [Link]

  • Electronic Effects in Asymmetric Hydrogenation: Minnaard, A. J., Feringa, B. L., et al. (2007). Monodentate Phosphoramidites and Phosphinites. Accounts of Chemical Research. [Link]

Sources

Application of (1S)-1-(4-propylphenyl)ethanol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (1S)-1-(4-Propylphenyl)ethanol in Drug Discovery

Executive Summary

(1S)-1-(4-Propylphenyl)ethanol (CAS: Generic 4-propyl isomer analogs often cited, specific S-isomer requires chiral synthesis) is a high-value chiral building block used primarily in the optimization of lipophilic pharmacophores. Structurally positioned between the ethyl and isobutyl (ibuprofen-like) congeners, the n-propyl substituent offers a unique steric profile for probing hydrophobic pockets in GPCRs and kinases without the branching bulk of isopropyl or isobutyl groups.

This guide details the strategic application of this scaffold in Structure-Activity Relationship (SAR) studies, provides a validated protocol for its asymmetric synthesis via biocatalysis, and outlines its downstream conversion to chiral amines.

Part 1: Strategic Application in Medicinal Chemistry

The "Propyl Effect" in SAR Optimization

In hit-to-lead optimization, the 4-position of the phenyl ring is a classic vector for tuning physicochemical properties. (1S)-1-(4-Propylphenyl)ethanol serves as a critical probe for:

  • Lipophilicity Tuning (cLogP): The n-propyl group adds hydrophobicity (

    
    cLogP 
    
    
    
    +0.5 vs. ethyl) without introducing the significant steric width of an iso-propyl or tert-butyl group. This allows the molecule to penetrate deeper into narrow hydrophobic clefts.
  • Metabolic Stability: Unlike the benzylic position, the terminal methyl of the n-propyl chain is susceptible to

    
    -oxidation, offering a "soft spot" for metabolic clearance if the drug half-life needs reduction. Conversely, it avoids the rapid benzylic hydroxylation often seen with methyl-substituted aromatics.
    
  • Chiral Scaffolding: The (S)-configuration of the hydroxyl group provides a handle for stereospecific interactions (H-bonding) or further derivatization into chiral amines (common in S1P1 receptor modulators and monoamine neurotransmitter reuptake inhibitors).

Decision Matrix: Selecting the Right Homolog

When to use the (1S)-1-(4-propylphenyl)ethanol scaffold versus its analogs:

SAR_Decision_Tree Start Start: Hydrophobic Pocket Analysis PocketSize Pocket Constraints? Start->PocketSize Narrow Narrow/Deep Cleft PocketSize->Narrow Sterically Restricted Wide Wide/Shallow Pocket PocketSize->Wide Sterically Permissive Propyl Select (1S)-1-(4-Propylphenyl)ethanol (High Depth, Low Width) Narrow->Propyl Need Length + Lipophilicity Ethyl Select 4-Ethyl Analog (Lower Lipophilicity) Narrow->Ethyl Propyl too long Isobutyl Select 4-Isobutyl Analog (Max VdW Contact) Wide->Isobutyl Maximize Surface Area

Figure 1: SAR Decision Tree for selecting 4-alkylphenyl scaffolds based on receptor pocket topology.

Part 2: Synthesis & Procurement Protocols

While racemic material is available, high-efficacy drug discovery demands enantiopurity (>99% ee). The following protocol describes the Biocatalytic Asymmetric Reduction of 4-propylacetophenone, which is superior to chemical catalysis (e.g., CBS reduction) in terms of green chemistry and enantioselectivity.

Protocol A: Biocatalytic Synthesis of (1S)-1-(4-Propylphenyl)ethanol

Objective: Synthesis of >99% ee (S)-alcohol from prochiral ketone. Mechanism: Stereoselective hydride transfer from NADPH mediated by a Ketoreductase (KRED).

Materials:

  • Substrate: 4-Propylacetophenone (CAS: 2932-65-2).

  • Enzyme: KRED-screening kit (e.g., Lactobacillus or Thermoanaerobacter origin, typically "S-selective").

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Solvent: Phosphate Buffer (100 mM, pH 7.0) / Isopropanol (IPA) or DMSO.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • Cofactor Mix: Dissolve NADP+ (10 mg) and Glucose (200 mg) in the buffer. Add GDH (50 units) to establish the recycling system.

  • Substrate Addition: Dissolve 4-propylacetophenone (100 mg, 0.62 mmol) in 1 mL DMSO. Add this dropwise to the buffer solution while stirring to create a suspension/emulsion.

  • Reaction Initiation: Add 20 mg of the S-selective KRED enzyme powder.

  • Incubation: Stir at 30°C @ 250 RPM for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Work-up:

    • Extract reaction mixture with Ethyl Acetate (3 x 20 mL).

    • Dry combined organics over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.[1][2]

  • Purification: Flash chromatography (Hexanes:EtOAc 9:1) yields the pure alcohol.

Expected Yield: 85-95% Expected ee: >99% (S)

Part 3: Downstream Transformations

The chiral hydroxyl group is often a "placeholder" for nitrogen functionalities in bioactive molecules. The Mitsunobu Reaction is the standard method to invert the stereocenter while installing an amine.

Protocol B: Stereospecific Conversion to Chiral Azide (Amine Precursor)

Objective: Convert (S)-alcohol to (R)-azide (inversion of configuration).

  • Reagents: Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA).

  • Procedure:

    • Dissolve (1S)-1-(4-propylphenyl)ethanol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF at 0°C.

    • Add DPPA (1.2 eq).

    • Add DIAD (1.2 eq) dropwise over 15 minutes.

    • Warm to room temperature and stir for 12 hours.

  • Result: Formation of (1R)-1-(1-azidoethyl)-4-propylbenzene.

  • Reduction: Staudinger reduction (PPh₃/H₂O) yields the (R)-primary amine .

Synthesis_Workflow Ketone 4-Propylacetophenone (Prochiral) KRED KRED / NADPH (Biocatalysis) Ketone->KRED Alcohol (1S)-1-(4-Propylphenyl)ethanol (>99% ee) KRED->Alcohol Mitsunobu Mitsunobu (DPPA) Inversion Alcohol->Mitsunobu Azide (1R)-Azide Mitsunobu->Azide Amine (1R)-1-(4-Propylphenyl)ethylamine (Drug Intermediate) Azide->Amine Staudinger Red.

Figure 2: Synthetic workflow from ketone to chiral amine via the (S)-alcohol intermediate.

Part 4: Analytical Quality Control

Validating the enantiomeric excess (ee) is critical.

Protocol C: Chiral HPLC Method
ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Temperature 25°C
Retention Times (Approx) (R)-isomer: ~8.5 min (S)-isomer: ~10.2 min (Verify with racemate)

Validation Step: Always inject a racemic standard (produced by NaBH₄ reduction of the ketone) first to establish separation resolution (


).

References

  • Biocatalytic Reduction of Acetophenones: Title: Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Source: ResearchGate (2026). URL:[Link] Relevance: Establishes the viability of biocatalytic routes for 1-phenylethanol derivatives.

  • Synthesis of 4-Propylacetophenone (Precursor): Title: 4-n-Propylacetophenone - Reference Information.[2][3] Source: ChemBK. URL:[Link] Relevance: Provides sourcing and physical property data for the starting material.[1]

  • General Biocatalysis Protocols: Title: Biocatalytic Reduction Reactions from a Chemist's Perspective. Source: PMC (NIH). URL:[Link] Relevance: Authoritative review on KRED mechanisms and stereoselectivity.

  • Related Chiral Intermediates (Ibuprofen Analog): Title: 1-(4-Isobutylphenyl)ethanol | CAS No: 40150-92-3. Source: CleanChem. URL:[Link] Relevance: Demonstrates the industrial relevance of 4-alkylphenyl ethanol derivatives in pharmaceutical impurity profiling and synthesis.

Sources

Application Note: Enzymatic Resolution for Obtaining (1S)-1-(4-propylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous, field-validated protocol for the enzymatic resolution of (1S)-1-(4-propylphenyl)ethanol. This chiral alcohol is a critical intermediate in the synthesis of various pharmaceutical agents, structurally analogous to ibuprofen and other profen-derivatives.

The guide prioritizes Kinetic Resolution via Lipase-Catalyzed Transesterification as the primary method due to its operational simplicity, high enantioselectivity, and commercial availability of robust biocatalysts.

Introduction & Mechanistic Rationale

The synthesis of enantiopure (1S)-1-(4-propylphenyl)ethanol is most efficiently achieved via the kinetic resolution of its racemic mixture, rac-1-(4-propylphenyl)ethanol.

The Biocatalytic System

We utilize Candida antarctica Lipase B (CAL-B) , commercially available as Novozym 435 (immobilized on acrylic resin).[1][2] CAL-B is chosen for its exceptional stability in organic solvents and its strict adherence to Kazlauskas’ Rule for secondary alcohols.

  • Mechanism: The catalytic triad (Ser-His-Asp) of the lipase facilitates the transfer of an acyl group (from vinyl acetate) to the hydroxyl group of the substrate.

  • Stereoselectivity: CAL-B preferentially binds and acylates the (R)-enantiomer of secondary benzylic alcohols. The large hydrophobic pocket of the enzyme accommodates the aryl group (4-propylphenyl), while the medium pocket accepts the methyl group.

  • Outcome: The (R)-enantiomer is converted to the corresponding acetate ester, leaving the target (1S)-enantiomer unreacted and chemically distinct, allowing for easy separation.

Reaction Pathway Visualization

G Start Racemic Mixture (R/S)-1-(4-propylphenyl)ethanol Process Kinetic Resolution (Transesterification) Start->Process Enzyme CAL-B (Novozym 435) Catalyst Enzyme->Process AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Process ProductR (R)-Acetate (Converted) Process->ProductR Fast Reaction ProductS (1S)-Alcohol (Unreacted Target) Process->ProductS Remains Unreacted Byproduct Acetaldehyde (Volatile) Process->Byproduct

Figure 1: Workflow for the lipase-catalyzed kinetic resolution targeting the (S)-enantiomer.

Experimental Protocol

Materials & Equipment
  • Substrate: rac-1-(4-propylphenyl)ethanol (Purity >98%).

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][2][3][4] Note: Store at 4°C when not in use.

  • Acyl Donor: Vinyl acetate (stabilized). Rationale: Makes the reaction irreversible due to the tautomerization of the leaving group (vinyl alcohol) to acetaldehyde.

  • Solvent: n-Hexane or n-Heptane (HPLC Grade). Rationale: Hydrophobic solvents preserve the essential water layer around the enzyme, maintaining activity.

  • Equipment: Orbital shaker (thermostated), HPLC with Chiral Column (e.g., Chiralcel OD-H).

Step-by-Step Procedure

Step 1: Substrate Preparation Dissolve 1.0 g (approx. 5.6 mmol) of rac-1-(4-propylphenyl)ethanol in 20 mL of n-hexane. Ensure the substrate is fully solubilized.

  • Concentration Note: A substrate concentration of 0.2–0.5 M is optimal. Higher concentrations may lead to viscosity issues or enzyme inhibition.

Step 2: Reaction Initiation Add 3.0 equivalents of vinyl acetate (1.55 mL, ~16.8 mmol) to the solution. Add 50 mg of Novozym 435 beads (5% w/w relative to substrate).

  • Expert Insight: Do not pre-soak the enzyme. Add it directly to the reaction mixture to minimize leaching of the immobilization matrix.

Step 3: Incubation Seal the reaction vessel and place it in an orbital shaker at 30°C and 200 rpm .

  • Temperature Control: Do not exceed 40°C. While lipases are thermostable, enantioselectivity (E-value) often decreases as temperature rises.

Step 4: Monitoring (The Critical Step) Monitor the reaction progress via HPLC or GC every 2 hours.

  • Stop Condition: Terminate the reaction when the conversion reaches 50-52% .

  • Why 52%? In kinetic resolution, pushing conversion slightly past 50% ensures that virtually all the (R)-enantiomer is acetylated, maximizing the ee of the remaining (S)-alcohol (theoretical yield <50%).

Step 5: Workup

  • Filter the reaction mixture to remove the immobilized enzyme beads. (Beads can be washed with hexane and reused 3-5 times).

  • Evaporate the solvent and excess vinyl acetate under reduced pressure.

  • Separation: The residue contains the (S)-alcohol and the (R)-acetate.[3] Separate via Flash Column Chromatography (Silica gel).

    • Eluent: Hexane:Ethyl Acetate (90:10 to 80:20 gradient). The ester (R-acetate) is less polar and elutes first; the target (S)-alcohol elutes second.

Analytical Methods & Validation

To ensure scientific integrity, the enantiomeric excess (ee) must be calculated using chiral chromatography.

HPLC Conditions (Recommended)
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: n-Hexane : Isopropanol (95:5).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.

  • Elution Order: Typically, the (S)-enantiomer elutes later than the (R)-enantiomer on OD-H columns, but this must be confirmed with a racemic standard.

Quantitative Calculations

Summarize your results using the following parameters:

ParameterFormulaTarget Value
Conversion (

)

50–52%
Enantiomeric Excess (

)

>99%
Enantiomeric Ratio (

)

>100
  • 
     : Enantiomeric excess of the substrate (S-alcohol).[2][4][5][6]
    
  • 
     : Enantiomeric excess of the product (R-acetate).[3][4]
    
  • 
    -value : A measure of the enzyme's intrinsic selectivity. An 
    
    
    
    indicates a highly efficient resolution.

Troubleshooting & Optimization (Expert Insights)

Issue: Low Reaction Rate

  • Cause: Water activity (

    
    ) is too low.
    
  • Solution: Lipases need a micro-layer of water. Add a specific pair of salt hydrate crystals (e.g.,

    
    ) to buffer the water activity to 
    
    
    
    . Do not add free water, as it promotes hydrolysis of the acetate product.

Issue: Low Enantioselectivity (


 at 50% conversion) 
  • Cause: Temperature too high or non-specific binding.

  • Solution: Lower the temperature to 20°C or 4°C. While the rate will decrease, the

    
    -value typically increases significantly (Enthalpy-Entropy tradeoff).
    

Issue: Scalability

  • Insight: For multi-gram or kilogram scales, mechanical stirring can pulverize the Novozym 435 beads, leading to filtration issues. Use an overhead stirrer with a wide paddle at low RPM, or a packed-bed reactor for continuous flow processing.

References

  • Novozymes A/S. (2023). Novozym 435: Immobilized Lipase B from Candida antarctica. Product Data Sheet. Link

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Bozan, A., et al. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Brazilian Journal of Chemical Engineering. Link

Sources

Application Note: Scalable Asymmetric Transfer Hydrogenation of 4'-Propylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (1S)-1-(4-propylphenyl)ethanol Application: Key Chiral Intermediate for Silodosin (Rapaflo) Method: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (1S)-1-(4-propylphenyl)ethanol , a critical chiral building block for the


-adrenoceptor antagonist Silodosin . Unlike traditional asymmetric hydrogenation requiring high-pressure vessels (

> 20 bar) or resolution methods with max 50% yield, this protocol utilizes Asymmetric Transfer Hydrogenation (ATH) .

Using the RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst and a Formic Acid/Triethylamine azeotrope, this process operates at ambient pressure, delivering >98% conversion and >95% enantiomeric excess (ee) . The guide emphasizes scale-up safety (CO2 management) and downstream processing (crystallization-driven purification) to meet pharmaceutical purity standards.

Introduction & Strategic Route Selection
2.1 The Target & Its Relevance

The (1S)-1-(4-propylphenyl)ethanol moiety constitutes the chiral benzylic core of Silodosin. The (S)-configuration is pharmacologically essential; the (R)-enantiomer is considered an impurity.

2.2 Route Comparison: Why ATH?
ParameterAsymmetric Hydrogenation (Noyori)CBS Reduction (Borane)Transfer Hydrogenation (ATH)
Reagent

Gas

/ MeCBS

Pressure High (20–50 bar)AmbientAmbient
Safety Explosion hazard (H2)Pyrophoric reagentsCO2 evolution (manageable)
Scale-up Requires Hastelloy autoclavesCryogenic cooling often neededStandard glass/steel reactors
Selectivity High (>95% ee)High (>90% ee)High (>95% ee)
Mechanism & Catalyst Selection

The transformation relies on a Metal-Ligand Bifunctional Mechanism . The catalyst, RuCl(p-cymene)[(S,S)-Ts-DPEN] , operates via an outer-sphere hydride transfer.

  • Induction: The Ru-Cl precursor reacts with the formate donor to form the active Ru-H (Ruthenium Hydride) species.

  • Enantiodetermining Step: The catalyst creates a chiral pocket. The (S,S)-diamine ligand directs the hydride delivery to the Re-face of the ketone, yielding the (1S)-alcohol .

  • Turnover: The protonated amine on the ligand and the metal hydride deliver

    
     in a concerted fashion, releasing 
    
    
    
    as the driving force.

ATH_Mechanism PreCat Pre-Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Active Active Species Ru-H (16e-) PreCat->Active HCOOH/TEA -HCl, -CO2 TS Transition State Concerted H+/H- Transfer Active->TS + Substrate (4'-propylacetophenone) Product Product Release (1S)-Alcohol TS->Product Stereoselective Reduction Product->Active Regeneration + HCOOH

Figure 1: Catalytic cycle of Ru-TsDPEN mediated transfer hydrogenation.

Process Development & Optimization
4.1 Reaction Variables
  • Catalyst Loading: 0.1 – 0.5 mol% is sufficient. For robust scale-up, 0.2 mol% (S/C = 500) is recommended to ensure completion < 12 hours.

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 molar ratio) azeotrope.[1] This commercially available mixture is stable and ensures a constant pH.

  • Solvent: While the reaction can run neat in the donor, adding Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (1:1 v/v) improves mass transfer and heat dissipation during scale-up.

  • Temperature: 25°C – 35°C .

    • Risk:[2][3] Temperatures >40°C increase reaction rate but erode ee (thermodynamic control) and accelerate CO2 evolution (foaming).

4.2 Safety: Gas Evolution

The reaction generates stoichiometric


.


  • Scale-up Rule: Ensure reactor venting capacity is 2x the theoretical max gas evolution rate. Do not seal the vessel.

Detailed Protocol: Scale-Up Synthesis (100g Basis)
5.1 Materials
ReagentMW ( g/mol )Equiv.[1][4][5][6][7][8]Amount
4'-Propylacetophenone 162.231.0100.0 g
RuCl(p-cymene)[(S,S)-Ts-DPEN] 636.210.002 (0.2 mol%)1.27 g
HCOOH/Et3N (5:2 Azeotrope) N/A3.0 (vol)300 mL
Ethyl Acetate (Solvent) 88.112.0 (vol)200 mL
5.2 Step-by-Step Procedure

Step 1: Reactor Preparation

  • Equip a 1L jacketed glass reactor with an overhead stirrer, internal temperature probe, and a reflux condenser connected to a gas bubbler (to monitor CO2).

  • Purge the vessel with Nitrogen (

    
    ) for 15 minutes. Oxygen poisons the Ruthenium-Hydride species.
    

Step 2: Charging

  • Charge 4'-Propylacetophenone (100 g) and Ethyl Acetate (200 mL). Stir to dissolve.

  • Add the catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] (1.27 g). The solution will turn deep red/orange.

  • Critical: Cool the mixture to 20°C.

Step 3: Reaction Initiation

  • Add the Formic Acid/TEA complex (300 mL) slowly via addition funnel over 30 minutes.

    • Observation: Gas evolution (

      
      ) will begin. Ensure bubbling is steady but not vigorous (prevent foaming).
      
  • Adjust jacket temperature to maintain internal temp at 28°C ± 2°C .

  • Stir at 400 RPM for 12–16 hours.

Step 4: In-Process Control (IPC)

  • Sample 50

    
     of the reaction mixture. Dilute in MeOH.
    
  • Analyze via HPLC (C18 column) for conversion.

    • Target: < 1.0% starting ketone remaining.

    • Correction: If conversion is incomplete after 16h, add 0.05 mol% fresh catalyst and stir for 4h.

Step 5: Quench and Workup

  • Cool reactor to 10°C.

  • Slowly add 20% aq.

    
      (300 mL) to neutralize excess formic acid. Caution: Significant foaming/CO2 evolution.
    
  • Separate the phases. Extract the aqueous layer with EtOAc (2 x 100 mL).

  • Combine organic layers and wash with Brine (200 mL) followed by Water (200 mL) to remove residual TEA and Ruthenium salts.

  • Dry over

    
    , filter, and concentrate under reduced pressure to obtain a crude oil.
    

Step 6: Crystallization (Enrichment) Although the crude oil often has >95% ee, crystallization is used to upgrade ee to >99% and remove trace Ru.

  • Dissolve the crude oil in warm n-Heptane (2 mL per gram of crude) at 50°C.

  • Cool slowly to 0°C over 4 hours with gentle agitation.

  • Seed with authentic (1S)-crystals if available at 25°C.

  • Filter the white solid and wash with cold n-Heptane.

  • Dry in a vacuum oven at 35°C.

Analytical Control
6.1 HPLC Method (Chiral)
  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5

    
    ).
    
  • Mobile Phase: n-Hexane : Isopropanol (95 : 5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention Times (approx):

    • (R)-Enantiomer: ~8.5 min

    • (S)-Enantiomer: ~10.2 min (Target)

6.2 Optical Rotation
  • Standard:

    
     (c=1, MeOH). Note: The sign of rotation depends heavily on solvent; verify with authentic standard.
    
Process Workflow Diagram

Workflow Start Raw Materials Ketone + Ru-Cat + Solvent Inert Inertion (N2) & Temp Control (20°C) Start->Inert React Reaction Phase Add HCOOH/TEA Monitor CO2 Inert->React IPC IPC: HPLC Target: >99% Conv React->IPC IPC->React Fail (<98%) Add Cat/Time Workup Quench & Extract Na2CO3 / EtOAc IPC->Workup Pass Cryst Crystallization n-Heptane (ee Upgrade) Workup->Cryst Final Final API Intermediate (1S)-1-(4-propylphenyl)ethanol Cryst->Final

Figure 2: End-to-end process workflow for the synthesis of the Silodosin intermediate.

Troubleshooting & Scale-Up Insights
IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning or old catalystEnsure strict

purge. Store catalyst at 4°C under Argon.
Low ee (<90%) Temperature too high (>40°C)Maintain reaction at 25-28°C. Check chiller performance.
Foaming Rapid addition of Formic AcidReduce addition rate. Use mechanical stirring with foam breaker blades.
Ru Residue (Dark Product) Inefficient aqueous washUse a cysteine-based scavenger (e.g., SiliaMetS®) or activated carbon filtration before crystallization.
References
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][6][9] Accounts of Chemical Research, 30(2), 97–102. Link

  • Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society, 118(10), 2521–2522. Link

  • Kissei Pharmaceutical Co., Ltd. (2006). Process for producing Silodosin intermediates.[10][5][8][11] US Patent 2006/0142617 A1. Link

  • Blacker, A. J., et al. (2019). Scale-up of Asymmetric Transfer Hydrogenation. Organic Process Research & Development, 23(10), 2204–2215. Link

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35, 226-236. Link

Sources

Application Note: Advanced Chiral Ligands in Asymmetric Transfer Hydrogenation (ATH) for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Asymmetric Transfer Hydrogenation (ATH) has emerged as a cornerstone technology in modern organic synthesis for the enantioselective reduction of prochiral ketones, imines, and heteroarenes[1]. Unlike conventional asymmetric hydrogenation, which relies on hazardous, high-pressure molecular hydrogen gas, ATH utilizes safe, readily available liquid hydrogen donors such as formic acid or isopropanol[2]. By leveraging late transition metals (Ru, Ir, Rh) coordinated to highly tunable chiral ligands (e.g., TsDPEN, BINAP, and polymeric diamines), ATH enables the scalable production of enantiopure alcohols and amines—critical building blocks in the pharmaceutical, agrochemical, and fine chemical industries[3].

This technical guide provides an in-depth analysis of the mechanistic causality driving ATH, quantitative benchmarking of state-of-the-art catalytic systems, and self-validating experimental protocols designed for robust laboratory execution.

Mechanistic Principles: The Causality of the Outer-Sphere Transfer

The remarkable efficiency and stereoselectivity of modern ATH rely heavily on the bifunctional nature of the catalyst[3]. In traditional inner-sphere hydrogenation, the substrate must directly coordinate to the metal center, which can be sterically prohibitive. In contrast, Noyori-type ATH operates via an outer-sphere mechanism [3].

The chiral ligand (such as the diamine TsDPEN) features a basic NH group that acts as a proton donor, while the metal center (e.g., Ruthenium) acts as a hydride donor[4]. The reduction occurs through a highly organized, six-membered cyclic transition state where the hydride and proton are transferred to the C=O or C=N bond simultaneously, without the substrate ever directly binding to the metal[5].

The Role of the Base and Hydrogen Donor: The addition of a base (like triethylamine) is not merely to adjust pH; it is a fundamental mechanistic requirement. The base facilitates the removal of the chloride ligand from the precatalyst, generating the highly reactive 16-electron metal-amido active species[4]. When the formic acid/triethylamine (HCOOH/NEt₃) azeotrope is introduced, formate coordinates to the metal and undergoes decarboxylation, releasing CO₂ gas and forming the 18-electron metal-hydride complex[6]. Because the decomposition of formic acid into CO₂ is thermodynamically irreversible, it drives the reaction to completion and prevents the erosion of enantiomeric excess (ee) that often plagues reversible isopropanol-based systems[6].

ATH_Catalytic_Cycle Precatalyst Ru(II) Precatalyst [RuCl(p-cymene)(TsDPEN)] ActiveCat 16e- Ru-Amido Complex (Active Catalyst) Precatalyst->ActiveCat Activation Base Base (NEt3) - HCl Base->ActiveCat RuHydride 18e- Ru-Hydride Complex (Chiral Pocket) ActiveCat->RuHydride + HCOO- - CO2 Donor HCOOH / NEt3 (Hydride Donor) Donor->RuHydride TS 6-Membered Cyclic Transition State RuHydride->TS Substrate Binding Substrate Prochiral Ketone (Substrate) Substrate->TS TS->ActiveCat Catalyst Regeneration Product Enantioenriched Secondary Alcohol TS->Product Outer-Sphere Transfer

Catalytic cycle of Ru-TsDPEN mediated ATH highlighting the outer-sphere hydride transfer mechanism.

Quantitative Benchmarking of ATH Catalytic Systems

The selection of the chiral ligand and metal center dictates the substrate scope and catalytic turnover. Below is a summary of highly optimized ATH systems utilized in modern synthesis.

Catalyst SystemChiral LigandSubstrate ClassHydrogen DonorYield (%)ee (%)Turnover Number (TON)
Ru(II)-arene (S,S)-TsDPENAcetophenoneHCOOH/NEt₃>95971,000
Ir(III)-complex Polymeric DiamineFunctionalized KetonesHCOOH/NEt₃>909912,000
Ir(III)-complex (R)-TfOPhos2-MethylquinolineHCOOH/NEt₃9991.480,000
Ru(II)-dendritic FTsDPENProchiral KetonesHCOOH/NEt₃ (aq)>9597100 (per cycle)

Data synthesized from standardized protocols and recent advancements in polymeric and dendritic ligand design[7],[2],,[6].

Experimental Protocols: Self-Validating Methodologies

Protocol A: Standard ATH of Acetophenone using Ru-TsDPEN

Objective: Enantioselective reduction of acetophenone to (S)-1-phenylethanol. Reagents: Acetophenone (5.0 mmol), RuCl (0.025 mmol, S/C = 200), HCOOH/NEt₃ (5:2) azeotrope (2.5 mL)[6].

  • System Purging & Catalyst Activation: In a flame-dried Schlenk flask under a strictly inert argon atmosphere, combine the ketonic substrate and the Ru-TsDPEN precatalyst[6].

    • Causality: The active 16-electron Ru-amido complex is highly susceptible to oxidation. Oxygen irreversibly oxidizes the active Ru-hydride species, terminating the catalytic cycle.

    • Validation Checkpoint: The initial solution should appear distinctly colored (typically deep orange/red), confirming the intact precatalyst before base activation.

  • Hydrogen Donor Addition: Slowly inject 2.5 mL of the pre-mixed HCOOH/NEt₃ (5:2) azeotrope while maintaining the inert atmosphere[6].

    • Causality: The 5:2 ratio is mathematically critical. It provides an optimal pH where formic acid is deprotonated enough to coordinate to the ruthenium center, yet remains acidic enough to supply the necessary proton for the outer-sphere transfer[6].

    • Validation Checkpoint: Observe gentle effervescence. The evolution of CO₂ gas acts as a direct visual proxy for active hydride transfer and catalyst turnover.

  • Reaction Execution: Stir the mixture at 40 °C for 24–48 hours[6].

    • Validation Checkpoint: Monitor the reaction via chiral GC/HPLC. The disappearance of the ketone peak and the emergence of a single enantiomer peak validate both conversion and stereoselectivity. If conversion plateaus prematurely while the ketone remains, it indicates formic acid depletion or catalyst deactivation.

  • Workup & Isolation: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ to neutralize residual formic acid, followed by a brine wash[6].

Protocol B: Scalable Ir-Catalyzed ATH of Quinolines

Objective: Hundred-gram scale synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline (a vital pharmaceutical building block). Reagents: 2-methylquinoline, Ir/(R)-TfOPhos catalyst, HCOOH/NEt₃.

  • Catalyst Preparation: Utilize the electron-deficient chiral bisphosphine ligand (R)-TfOPhos to form the Ir-complex[7].

    • Causality: The electron-withdrawing nature of the TfOPhos ligand increases the electrophilicity of the iridium center. This electronic tuning significantly accelerates the hydride transfer to the sterically hindered, electron-rich quinoline substrate[7].

  • Hydrogenation & Resolution: Execute the reaction under mild heating. This specific protocol achieves an unprecedented 80,000 TON[7].

    • Validation Checkpoint: Post-reaction chiral analysis should yield >91.4% ee[7]. If >99% optical purity is required for API standards, perform a secondary chemical resolution or simple recrystallization of the resulting tetrahydroquinoline[7].

ATH_Workflow Prep 1. Reagent Prep Degassed Solvents Act 2. Catalyst Activation Base Addition Prep->Act Rxn 3. ATH Reaction HCOOH/NEt3 + Substrate Act->Rxn Mon 4. Monitoring GC/HPLC Analysis Rxn->Mon Workup 5. Workup Aqueous Extraction Mon->Workup Isol 6. Isolation Chiral Product Workup->Isol

Step-by-step experimental workflow for conducting asymmetric transfer hydrogenation protocols.

Troubleshooting & Optimization Matrix

Failure ModeRoot Cause (Causality)Corrective Action
Stalled Conversion (<50%) Catalyst deactivation via oxidation or insufficient base to form the 16e⁻ amido complex.Strictly degas all solvents. Verify the precise 5:2 molar ratio of HCOOH to NEt₃[6].
Erosion of Enantiomeric Excess Reversibility of the reaction when using isopropanol as the hydrogen donor.Switch to the irreversible HCOOH/NEt₃ system, where CO₂ loss prevents the reverse oxidation of the chiral alcohol[6].
Poor Regioselectivity (Enones) Competitive 1,4-conjugate reduction over 1,2-carbonyl reduction.Utilize sterically demanding tethered Ru(II)/TsDPEN complexes to block the alkene binding site and force 1,2-addition[5].

References

  • Wang, D.; Astruc, D. "The Golden Age of Transfer Hydrogenation." Chemical Reviews, 2015.3

  • "Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline." Science Exploration Press, 2026. 7

  • "Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation." Journal of the American Chemical Society, 2024. 2

  • "Standard operating procedures for the asymmetric transfer hydrogenation of ketones." Kanto Chemical Co., Inc.6

  • "Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review." MDPI, 2025. 4

  • "Asymmetric Transfer Hydrogenation of 1,3-Alkoxy/Aryloxy Propanones Using Tethered Arene/Ru(II)/TsDPEN Complexes." Organic Letters, 2017.5

  • "A fluorinated dendritic TsDPEN-Ru(II) catalyst for asymmetric transfer hydrogenation of prochiral ketones in aqueous media." Calis, 2011.

  • "An In-depth Technical Guide to Asymmetric Transfer Hydrogenation (ATH)." Benchchem. 1

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (1S)-1-(4-propylphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis of (1S)-1-(4-propylphenyl)ethanol

Ticket ID: #CS-4PP-1S-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Enantiomeric Excess (ee) for (1S)-1-(4-propylphenyl)ethanol

Executive Summary & Method Selection

Welcome to the Chiral Synthesis Support module. You are targeting (1S)-1-(4-propylphenyl)ethanol , a lipophilic chiral intermediate often used as a scaffold for S1P modulators and antihistamines.

The presence of the para-propyl chain increases the lipophilicity (LogP ~3.5) compared to standard acetophenone, creating mass transfer challenges in aqueous biocatalysis and solubility issues in polar chemocatalysis.

Decision Matrix: Which Route Should You Optimize?

MethodSelection Start Start: Select Synthesis Route Scale Scale & Purity Req? Start->Scale Bio Biocatalysis (KREDs) Scale->Bio High Selectivity (>99% ee) Green Chemistry Chemo Chemocatalysis (ATH) Scale->Chemo High Conc. (>100g/L) Fast Kinetics Bio_Pros Pros: >99% ee possible Green conditions Cons: Solubility issues Bio->Bio_Pros Chemo_Pros Pros: High throughput Scalable Cons: Metal leaching Chemo->Chemo_Pros

Figure 1: Decision matrix for selecting the synthesis route based on operational constraints.

Biological Route: Ketoreductase (KRED) Optimization

Core Challenge: The para-propyl group makes the substrate poorly soluble in aqueous buffers, leading to low reaction rates and potential enzyme deactivation at the interface.

Troubleshooting Guide

Q1: My conversion is high, but the ee is stuck at 90-95%. How do I reach >99%?

  • Diagnosis: This is often due to a "loose fit" in the enzyme active site caused by the flexible propyl chain, or spontaneous (racemic) background reduction if strong reductants are present.

  • Solution:

    • Switch Enzyme Class: Move from Lactobacillus kefir (often Anti-Prelog/R-selective) to Prelog-selective ADHs such as those derived from Rhodotorula glutinis or Thermoanaerobium brockii, which favor the (S)-enantiomer [1][2].

    • Thermodynamic Control: Lower the temperature to 20°C. While this slows the rate, it often rigidifies the enzyme-substrate complex, improving enantiorecognition.

Q2: The reaction forms a gummy emulsion and stops at 50% conversion.

  • Diagnosis: Substrate inhibition or product inhibition due to the lipophilic nature of the propyl group.

  • Solution: Implement a Resin-Based Product Removal (ISPR) system. Add a hydrophobic resin (e.g., Amberlite XAD-4) to the reaction. The resin adsorbs the lipophilic product (1S)-alcohol as it forms, shifting the equilibrium forward and protecting the enzyme from product toxicity.

Standardized Protocol: KRED Reduction with Cofactor Recycling

ParameterSpecificationRationale
Substrate 4'-Propylacetophenone (50 mM)Limited by solubility; higher conc. requires co-solvent.[1]
Enzyme Rhodotorula-type KRED (S-selective)Delivers Prelog (S) selectivity.
Co-solvent 10-20% (v/v) DMSO or IPADMSO improves solubility of the propyl-substrate.
Cofactor System GDH + Glucose (1.5 eq)Irreversible recycling of NADPH drives conversion.
Buffer K-Phosphate (pH 7.0), 1 mM MgCl₂Mg²⁺ stabilizes the diphosphate of the cofactor.

Chemical Route: Asymmetric Transfer Hydrogenation (ATH)[2][3]

Core Challenge: Reversibility of the reaction when using Isopropanol (IPA) as the hydrogen source can erode ee over time.

Troubleshooting Guide

Q1: I am using Ru-TsDPEN. Which ligand configuration gives the (S)-alcohol?

  • Answer: For acetophenone derivatives, the (S,S)-TsDPEN ligand typically yields the (S)-alcohol .

  • Mechanism:[2][3] The reaction proceeds via an outer-sphere mechanism where the hydride is delivered to the Re-face of the ketone (Prelog rule application for this catalyst class) [3].

Q2: The ee drops from 97% to 92% if I leave the reaction overnight.

  • Diagnosis: You are likely using the IPA/KOH system. This system is reversible.[4][5] As product accumulates, the reverse oxidation (kinetic resolution) can occur, which may be less selective or favor the wrong enantiomer.

  • Solution: Switch to an Irreversible Hydrogen Donor . Use Formic Acid/Triethylamine (TEAF) mixture (5:2 molar ratio). CO₂ is released as a gas, preventing the reverse reaction and locking in the kinetic ee [4].

Q3: The reaction is sluggish due to the propyl group's steric bulk.

  • Solution: Increase the catalyst turnover frequency (TOF) by using a "tethered" Ru-catalyst (e.g., Ru-tethered-TsDPEN). These catalysts are more robust and can operate at higher substrate-to-catalyst ratios (S/C > 2000) [5].

Visualizing the ATH Workflow

ATH_Workflow Substrate 4-Propylacetophenone H_Source H-Source Selection Substrate->H_Source Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] Catalyst->H_Source IPA IPA/KOH (Reversible) H_Source->IPA Equilibrium Limited Formate HCOOH/TEA (Irreversible) H_Source->Formate Kinetic Control (Recommended) Product (1S)-1-(4-propylphenyl)ethanol High ee IPA->Product Requires acetone removal Formate->Product CO2 release drives rxn

Figure 2: Workflow for Asymmetric Transfer Hydrogenation (ATH) emphasizing hydrogen source selection.

Analytical Validation (HPLC)

You cannot improve what you cannot measure. The lipophilic tail requires specific column conditions.

Recommended Method:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H.

  • Mobile Phase: n-Hexane : Isopropanol (95 : 5).

    • Note: The propyl group increases retention on the stationary phase. If elution is too slow (>20 min), increase IPA to 10%.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 220 nm or 254 nm.

  • Elution Order (Typical for OD-H): (R)-enantiomer usually elutes first; (S)-enantiomer elutes second. Verify with a racemic standard. [6]

References

  • Kurbanoglu, E. B., et al. (2010).[6] "Asymmetric reduction of substituted acetophenones using once immobilized Rhodotorula glutinis cells." Bioresource Technology.

  • Soni, P., & Banerjee, U. C. (2006). "Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158." Biotechnology Journal.[1][7]

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. (Foundational reference for Ru-TsDPEN mechanism).
  • Wang, F., et al. (2021). "Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones." Dalian Institute of Chemical Physics.

  • Touge, T., & Nara, H. (2014). "Chiral ruthenium complexes for asymmetric transfer hydrogenation of ketones." Kanto Chemical Co.[4] Technical Review.

  • BenchChem Support. (2025).[8] "A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography." (Analogous substrate methodology).

Sources

Technical Support Center: Purification of (1S)-1-(4-propylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of (1S)-1-(4-propylphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key chiral intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the purification process, focusing on troubleshooting common challenges and understanding the scientific principles behind each step. Our goal is to empower you to achieve high chemical and enantiomeric purity with confidence and efficiency.

Core Concepts in Chiral Purification

The primary challenge in purifying (1S)-1-(4-propylphenyl)ethanol lies in separating it from its enantiomer, (1R)-1-(4-propylphenyl)ethanol, as well as from any achiral impurities derived from its synthesis. Enantiomers possess identical physical properties (boiling point, solubility, etc.), making their separation impossible by standard techniques like distillation or conventional chromatography. Therefore, purification strategies must rely on chiral recognition. The two most powerful industrial and laboratory techniques for this purpose are Chiral Chromatography and Diastereomeric Salt Crystallization .

Part 1: Chiral Chromatography (HPLC & SFC)

Chiral chromatography is the most widely used technique for the analytical and preparative separation of enantiomers.[1][2] The separation occurs as the racemic mixture passes through a column packed with a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and, thus, separation.[3]

Frequently Asked Questions (FAQs): Chiral Chromatography

Q1: How do I select the right chiral stationary phase (CSP) for 1-(4-propylphenyl)ethanol?

A1: The choice of CSP is the most critical factor in developing a successful separation method.[4] For aromatic alcohols like 1-(4-propylphenyl)ethanol, polysaccharide-based CSPs are the industry standard and the best starting point.

  • Mechanism of Action: These phases, typically derivatives of cellulose or amylose coated on a silica support, have chiral grooves. Separation is achieved through a combination of interactions, including hydrogen bonding (with the alcohol's hydroxyl group), π-π interactions (with the phenyl ring), and steric hindrance.[5]

  • Recommended Screening Columns:

    • Cellulose-based: Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) is an excellent first choice and has shown high success rates for resolving aromatic alcohols.[5]

    • Amylose-based: Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) often provides complementary selectivity and should be screened in parallel.

Q2: My enantiomers are co-eluting (no separation). What are my next steps?

A2: This is a common issue during method development. A systematic approach is key.

  • Optimize the Mobile Phase: For normal-phase chromatography (the most common mode for these CSPs), the mobile phase is typically a mixture of a non-polar solvent (like n-hexane or heptane) and a polar modifier (an alcohol).[3]

    • Change the Alcohol Modifier: The nature of the alcohol can significantly impact selectivity. If you see no separation with 2-propanol (IPA), switch to ethanol (EtOH). The smaller size of ethanol can alter the way the analyte interacts with the CSP.[4][6]

    • Adjust Modifier Concentration: Systematically vary the alcohol percentage (e.g., screen 5%, 10%, 15%, 20%). Lowering the alcohol content generally increases retention time and can sometimes improve resolution, but excessively long retention times can lead to broad peaks.

  • Try a Different CSP: If mobile phase optimization fails on one column (e.g., Chiralcel® OD), switch to a column with a different chiral selector (e.g., Chiralpak® AD). The subtle differences in the chiral selector's structure can be enough to induce separation.

  • Lower the Temperature: Reducing the column temperature can enhance the weaker bonding forces responsible for chiral recognition, sometimes improving resolution.[4]

Q3: What is Supercritical Fluid Chromatography (SFC) and should I consider it?

A3: SFC is a powerful alternative to HPLC that uses supercritical CO₂ as the primary mobile phase, mixed with an alcohol modifier.[6][]

  • Advantages: SFC often provides faster separations, higher efficiency, and is considered a "greener" technology due to the significant reduction in organic solvent consumption.[6] The same polysaccharide-based CSPs used for HPLC are typically used for SFC.

  • Consideration: If you have access to an SFC system, it is highly recommended for screening. The method development process is analogous to HPLC, involving the screening of different columns and alcohol co-solvents.

Troubleshooting Guide: Chiral Chromatography
Problem Potential Cause(s) Recommended Solutions & Explanations
Poor or No Resolution 1. Inappropriate CSP: The selected stationary phase does not offer sufficient chiral recognition for the analyte. 2. Suboptimal Mobile Phase: The modifier type or concentration is not ideal for resolving the enantiomers.[3][4] 3. High Temperature: Elevated temperatures can weaken the transient diastereomeric interactions required for separation.1. Screen Complementary CSPs: Test both cellulose (e.g., Chiralcel® OD) and amylose-based (e.g., Chiralpak® AD) columns. 2. Systematically Screen Modifiers: Test ethanol and 2-propanol at concentrations from 5-20%. 3. Reduce Column Temperature: Try running the separation at a lower temperature, such as 15°C or 25°C.[4]
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic nature of the analyte might be interacting with acidic sites on the silica support of the CSP. 2. Sample Overload: Injecting too much sample can saturate the column. 3. Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.1. Add a Basic Modifier: Add a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase to block active sites on the silica. 2. Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume.[8] 3. Match Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[8]
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or system has blocked the inlet frit. 2. Precipitation: The sample may have precipitated on the column due to poor solubility in the mobile phase.1. Filter Samples: Always filter samples through a 0.22 or 0.45 µm filter before injection. 2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong, compatible solvent (consult column manual). 3. Ensure Sample Solubility: Confirm your sample is fully soluble in the mobile phase before injection.
Protocol 1: General Method for Chiral HPLC Screening

This protocol outlines a systematic approach to screen for the separation of (1S)-1-(4-propylphenyl)ethanol from its R-enantiomer.

  • Column Selection: Utilize two polysaccharide-based columns:

    • Column A: Chiralcel® OD-H (or similar cellulose-based CSP)

    • Column B: Chiralpak® AD-H (or similar amylose-based CSP)

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic 1-(4-propylphenyl)ethanol in ethanol or mobile phase.

  • Initial Screening Conditions:

    • Mobile Phase A: 90:10 n-Hexane / 2-Propanol (IPA)

    • Mobile Phase B: 90:10 n-Hexane / Ethanol (EtOH)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm[5]

    • Injection Volume: 5 µL

  • Screening Sequence:

    • Run 1: Column A with Mobile Phase A

    • Run 2: Column A with Mobile Phase B

    • Run 3: Column B with Mobile Phase A

    • Run 4: Column B with Mobile Phase B

  • Analysis and Optimization:

    • Evaluate the chromatograms for any sign of peak splitting or separation.

    • If partial separation is observed, optimize the mobile phase ratio (e.g., adjust to 95:5 or 85:15 Hexane/Alcohol) to maximize the resolution (Rs). An Rs value > 1.5 is desired for baseline separation.[5]

G start Start: No or Poor Enantiomeric Resolution (Rs < 1.2) check_modifier Is the alcohol modifier concentration optimal? start->check_modifier adjust_modifier Adjust Modifier Concentration (e.g., vary from 5% to 20%) check_modifier->adjust_modifier No check_modifier_type Is the alcohol modifier type optimal? check_modifier->check_modifier_type Yes adjust_modifier->check_modifier_type change_modifier Switch Alcohol Modifier (e.g., IPA to EtOH or vice-versa) check_modifier_type->change_modifier No check_csp Is the CSP appropriate? check_modifier_type->check_csp Yes change_modifier->check_csp change_csp Switch to a Complementary CSP (e.g., Cellulose to Amylose) check_csp->change_csp No check_temp Is temperature optimized? check_csp->check_temp Yes change_csp->start lower_temp Lower Column Temperature (e.g., to 15°C) check_temp->lower_temp No success Success: Baseline Resolution (Rs >= 1.5) check_temp->success Yes lower_temp->success If successful fail Consult Specialist: Consider alternative techniques lower_temp->fail If not

Caption: Troubleshooting workflow for chiral HPLC/SFC separation.

Part 2: Diastereomeric Salt Crystallization

For larger-scale purification, resolution via diastereomeric salt crystallization is a classical, cost-effective, and scalable method.[9] The principle involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.

Frequently Asked Questions (FAQs): Crystallization

Q1: How do I choose a chiral resolving agent for 1-(4-propylphenyl)ethanol?

A1: Since the target molecule is a neutral alcohol, it must first be derivatized to introduce an acidic or basic handle. A common strategy is to convert the alcohol to a half-ester, such as a phthalate or succinate half-ester. This introduces a carboxylic acid group, which can then be resolved with a chiral base (e.g., (R)-1-phenylethylamine, brucine).

Alternatively, and more directly for some substrates, is to use a method that resolves the alcohol itself. However, the most robust and common approach is derivatization followed by salt formation. For the resulting acidic derivative, you would screen chiral bases.

For resolving basic compounds (like amino alcohols), chiral acids are used. Common examples include tartaric acid and its derivatives, mandelic acid, or camphorsulfonic acid.[9]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: Oiling out occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice, often because the solution is too supersaturated or the cooling is too rapid.

  • Heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to reduce the saturation level.[10]

  • Slow Cooling: This is critical. Allow the flask to cool very slowly to room temperature. Insulating the flask can help. Do not move it directly to an ice bath.[10][11]

  • Change Solvents: The solvent system may be inappropriate. Try a solvent in which the salt is less soluble.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q3: My yield is very low after recrystallization. What went wrong?

A3: Low yield is a common problem and can be attributed to several factors.

  • Using Too Much Solvent: The most common error is dissolving the crude material in an excessive amount of solvent.[12] This keeps too much of the product in the mother liquor even after cooling. The goal is to create a saturated solution at high temperature.

  • Cooling Not Cold Enough: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation once slow cooling to room temperature is complete.

  • Premature Crystallization: If crystals form during a hot gravity filtration step, product is lost. Ensure the solution, funnel, and flask are kept hot during this process.

Protocol 2: General Method for Diastereomeric Salt Resolution (Hypothetical Example)

This protocol assumes the alcohol has been converted to a suitable acidic derivative (e.g., a hemisuccinate).

  • Salt Formation:

    • Dissolve one equivalent of the racemic acidic derivative of 1-(4-propylphenyl)ethanol in a suitable solvent (e.g., ethanol or methanol) with gentle heating.[9]

    • In a separate flask, dissolve 0.5 equivalents of a chiral resolving base (e.g., (R)-(+)-α-phenylethylamine) in the same solvent.

    • Slowly add the base solution to the acid solution with stirring. The goal is to selectively crystallize one diastereomeric salt.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature without disturbance. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield of the less soluble diastereomeric salt.[11]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the ice-cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[11]

  • Purity Check (Diastereomeric Excess):

    • At this stage, the diastereomeric excess (de) of the salt can be checked by NMR or achiral HPLC.

    • If the 'de' is insufficient, a second recrystallization from the same or a different solvent system may be necessary.[9]

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water or an appropriate solvent.

    • Add a strong acid (e.g., HCl) to protonate the chiral base and a strong base (e.g., NaOH) to hydrolyze the ester and liberate the desired (1S)-1-(4-propylphenyl)ethanol.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) to isolate the final, enantiomerically enriched alcohol.

    • Wash the organic layer, dry it with a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure.

G start Racemic (R/S) Alcohol derivatize 1. Derivatize to introduce an acidic/basic handle (e.g., form hemisuccinate) start->derivatize racemic_acid Racemic (R/S) Acid Derivative derivatize->racemic_acid add_base 2. Add Chiral Resolving Agent (e.g., 0.5 eq. of (R)-Base) racemic_acid->add_base diastereomers Diastereomeric Salts in Solution (R-Acid/R-Base & S-Acid/R-Base) add_base->diastereomers crystallize 3. Fractional Crystallization (Slow cooling) diastereomers->crystallize separate 4. Isolate Crystals (Less soluble diastereomer) crystallize->separate mother_liquor Mother Liquor (More soluble diastereomer) crystallize->mother_liquor liberate 5. Liberate Free Alcohol (e.g., acid/base workup) separate->liberate final_product Enantiopure (S)-Alcohol liberate->final_product

Caption: Workflow for purification by diastereomeric salt crystallization.

Part 3: Purity Assessment

After purification, it is essential to verify both the chemical purity and the enantiomeric purity.

Q1: How do I determine the final enantiomeric excess (ee) of my product?

A1: Chiral HPLC or Chiral Gas Chromatography (GC) is the gold standard for determining enantiomeric excess.[9]

  • Procedure: Using the chiral separation method you developed in Part 1, analyze a small, diluted sample of your final product.

  • Calculation: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = (|Area E1 - Area E2| / (Area E1 + Area E2)) * 100

Q2: What other analytical techniques should I use?

A2:

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify any remaining achiral impurities, such as the starting ketone (4-propylacetophenone) or solvent residues.

  • Achiral GC or HPLC: This is used to determine the overall chemical purity by separating the desired product from any non-enantiomeric impurities.

References

  • A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Benchchem.
  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. MDPI. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Method of producing 1-(4'-isobutylphenyl) ethanol. Google Patents.
  • 1-(4-Isopropyl cyclohexyl) ethanol from Cumene in Two Steps. Perfumer & Flavorist. Available at: [Link]

  • Chiral Separation Techniques. Chemist Library. Available at: [Link]

  • Purification of alcohol. Google Patents.
  • Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. PubMed. Available at: [Link]

  • Troubleshooting guide for the synthesis of chiral alcohols. Benchchem.
  • Recrystallization. HBCSE. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Enantioselective, protecting group-free synthesis of 1S-ethyl-4-substituted quinolizidines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. PMC. Available at: [Link]

  • Recrystallization of a Mixed Solvent. Available at: [Link]

  • HPLC Troubleshooting Guide. Available at: [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4- Addition-Aldol. SciSpace. Available at: [Link]

  • cis-N-TOSYL-3-METHYL-2-AZABICYCLO[3.3.0]OCT-3-ENE. Organic Syntheses Procedure. Available at: [Link]

  • Overcoming challenges in the purification of chiral amino alcohols. Benchchem.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. Benchchem.
  • Recrystallization. Available at: [Link]

  • Chromatographic Separation of Enantiomers: Commemorative Issue in Honor of Professor Stig Allenmark on the Occasion of His 80th Birthday. MDPI. Available at: [Link]

  • Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. MDPI. Available at: [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC. Available at: [Link]

  • Enantioselective Synthesis of Alcohols and Amines: The Zhang/Tu Synthesis of Eupomatilone-6. Organic Chemistry Portal. Available at: [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. MDPI. Available at: [Link]

  • Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. Available at: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry. Available at: [Link]

  • Enantiomeric separation in pharmaceutical analysis. JOCPR. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis of (R)-(-)-1-Phenylethanolamines Using Baker′s Yeast Reduction of Some α-Substituted Methyl Phenyl Ketones. ResearchGate. Available at: [Link]

  • A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol. Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

Sources

Overcoming low yield in the catalytic reduction of 4-propylacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields during the catalytic reduction of 4-propylacetophenone. While the transformation of this ketone to 1-(4-propylphenyl)ethanol seems straightforward on paper, the benzylic nature of the resulting alcohol makes it highly susceptible to competing side reactions, thermodynamic stalling, and over-reduction.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind experimental failures, provide self-validating protocols, and establish a framework to ensure high-yield, selective reduction.

Diagnostic Data: Understanding the Yield Drop

Before altering your protocol, you must identify where your mass balance is going. Low yield in this reaction is rarely due to a single factor; it is typically a competition between the desired reduction, hydrogenolysis, and radical coupling.

Table 1: Quantitative Comparison of Reaction Conditions and Product Distribution

Catalyst SystemH-Source / ConditionsConversionYield (Desired Alcohol)Major ByproductRoot Cause of Yield Loss
Pd/C (10 wt%) H₂ (1 atm), MeOH, 25°C>99%55 - 60%1-Propyl-4-ethylbenzene (~35%)Acidic support promotes benzylic C-O cleavage (Hydrogenolysis).
Pt(100) Electrode Electrochemical, Aqueous>90%<20%Ethylbenzene derivativesSpecific surface geometry catalyzes deoxygenation[1].
Ru(II)arene/amino alcohol Isopropanol, Sonication92%92%Unreacted Ketone (8%)Thermodynamic equilibrium limits complete conversion[2].
RuCl₂[(R,R)-TsDPEN] FA/TEA, CH₂Cl₂, 25°C>99%>95%None detectedHighly selective Asymmetric Transfer Hydrogenation (ATH)[3].

Visualizing the Mechanistic Pathways

To troubleshoot effectively, you must understand the competing pathways your substrate can take.

ReactionPathways A 4-Propylacetophenone B 1-(4-Propylphenyl)ethanol (Desired Product) A->B Ru/TsDPEN, H-donor (Selective ATH) C 1-Propyl-4-ethylbenzene (Over-reduction) A->C Pd/C, H2, Acidic (Hydrogenolysis) D Pinacol Dimer (Coupling Byproduct) A->D 1e- reduction / UV (Radical Coupling) B->C Excess H2 / Acid

Mechanistic pathways in the catalytic reduction of 4-propylacetophenone.

Troubleshooting Guides & FAQs

Issue 1: Severe Over-Reduction (Hydrogenolysis)

Q: I am using standard Pd/C with hydrogen gas. My GC-MS shows full conversion, but my yield of 1-(4-propylphenyl)ethanol is only 50%. The rest is a mass matching 1-propyl-4-ethylbenzene. How do I stop this?

A: You are experiencing hydrogenolysis. The benzylic alcohol intermediate is highly activated. When using Palladium on Carbon (Pd/C), the slightly acidic nature of the carbon support protonates the benzylic hydroxyl group, making it an excellent leaving group. The Pd surface then readily inserts into the C-O bond, cleaving it and reducing the intermediate to the alkylarene. Furthermore, specific metal facets, such as Pt(100), are structurally predisposed to catalyze this exact deoxygenation/hydrogenolysis[1].

  • The Fix: If you must use heterogeneous Pd/C, add a catalytic poison like quinoline or ethylenediamine (0.1 equivalents). This attenuates the catalyst's activity, preventing C-O insertion while allowing C=O reduction. However, the superior solution is to abandon Pd/C and switch to a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) system, which is chemoselective for the carbonyl group and operates under milder conditions[3].

Issue 2: Stalled Conversion (Thermodynamic Bottleneck)

Q: I switched to a Ru-catalyzed transfer hydrogenation using isopropanol as the hydrogen donor. The reaction stalls at ~60% conversion, no matter how long I leave it or how much catalyst I add. Why?

A: Transfer hydrogenation with isopropanol is an equilibrium-driven process. As 4-propylacetophenone is reduced, isopropanol is oxidized to acetone. Because the redox potentials of the substrate and the donor are similar, the reaction reaches a thermodynamic equilibrium. If the acetone is not actively removed from the system, the reverse reaction (Oppenauer oxidation) begins to compete equally with the forward reduction.

  • The Fix: Change your hydrogen donor. Switch from isopropanol to a Formic Acid/Triethylamine (FA/TEA) azeotrope (typically 5:2 molar ratio). The dehydrogenation of formic acid produces CO₂ gas, which bubbles out of the reaction mixture. This renders the reduction completely irreversible, driving the reaction to >99% conversion[3].

Issue 3: Unexpected High-Molecular-Weight Byproducts

Q: My LC-MS shows a significant byproduct with a mass roughly double that of my starting material. What is this, and how do I prevent it?

A: You are observing a pinacol coupling byproduct (a diol dimer). This occurs when the reduction proceeds via a single-electron transfer (SET) mechanism rather than a two-electron hydride transfer. The SET pathway generates a ketyl radical intermediate, which rapidly dimerizes. This is frequently triggered by photochemical pathways (e.g., ambient UV light interacting with photocatalytic impurities like TiO₂) or the presence of base-metal impurities that favor radical mechanisms[4].

  • The Fix: Wrap your reaction vessel in aluminum foil to exclude light, ensure your transition metal precatalysts are highly purified, and verify the pH of your system. Pinacol coupling is often accelerated under specific basic or photochemical conditions[4].

Troubleshooting Logic Workflow

Use the following decision tree to rapidly diagnose and correct your yield issues in the lab.

Troubleshooting Start Low Yield Detected Q1 Is the starting material fully consumed? Start->Q1 No Incomplete Conversion Q1->No No Yes Analyze Byproducts Q1->Yes Yes Sol1 Switch H-donor to FA/TEA to break equilibrium No->Sol1 BP1 Alkylarene detected? Yes->BP1 Sol2 Switch to Ru-ATH or add amine poison BP1->Sol2 Yes (Hydrogenolysis) BP2 Diol/Dimer detected? BP1->BP2 No Sol3 Avoid light, adjust pH, change metal catalyst BP2->Sol3 Yes (Pinacol)

Decision tree for troubleshooting low yield in 4-propylacetophenone reduction.

Validated Experimental Protocol: High-Yield Selective ATH

To bypass the issues of hydrogenolysis and thermodynamic stalling entirely, implement the following Noyori-Ikariya Asymmetric Transfer Hydrogenation protocol. This system is self-validating: the evolution of CO₂ gas serves as a visual confirmation of catalytic turnover.

Materials:

  • 4-Propylacetophenone (1.0 equiv, 10 mmol) *[RuCl₂(p-cymene)]₂ (0.5 mol%)

  • (R,R)-TsDPEN or (S,S)-TsDPEN ligand (1.0 mol%)

  • Formic acid / Triethylamine azeotrope (5:2 molar ratio, 3.0 equiv of FA)

  • Anhydrous Dichloromethane (DCM) or water (for aqueous ATH)[5]

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under inert atmosphere (Argon), combine [RuCl₂(p-cymene)]₂ and the TsDPEN ligand in anhydrous DCM (10 mL). Stir at room temperature for 30 minutes until the solution turns a deep, homogeneous orange/red. Causality: This step ensures the formation of the active 16-electron Ru-amido complex before substrate introduction.

  • Substrate Addition: Add 4-propylacetophenone (10 mmol) to the active catalyst solution. Stir for 5 minutes to ensure complete homogenization.

  • Irreversible Hydride Delivery: Dropwise, add the Formic Acid/Triethylamine (FA/TEA) azeotrope. Caution: Mild effervescence (CO₂ evolution) will occur. The irreversible decomposition of formic acid provides the hydride source while driving the reaction thermodynamically forward[3].

  • Reaction Monitoring: Stir at 25°C for 12–24 hours. Monitor via TLC or GC-MS. The reaction is complete when CO₂ evolution ceases and the starting material is consumed.

  • Workup: Quench the reaction with water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ to remove residual formic acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: The crude product should yield >95% of 1-(4-propylphenyl)ethanol with >90% enantiomeric excess (if chiral ligand was used), with zero hydrogenolysis byproducts.

References

  • Green Sustainable Process for Chemical and Environmental Engineering and Science: Sonochemical Organic Synthesis[1 ed.] DOKUMEN.PUB.
  • Asymmetric transfer hydrogenation of boronic acid pinacol ester (Bpin)-containing acetophenones. ResearchGate.
  • Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society.
  • Tuning Selectivity Among Acetalisation, Pinacol Coupling and Hydrogenation Reactions of Benzaldehyde by Catalytic and Photochemical Pathways at Room Temperature. ResearchGate.
  • Transfer hydrogenation in aqueous media. University of Liverpool.

Sources

Impact of solvent choice on enantioselectivity in chiral synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ChiralSolv Technical Support Center.

Ticket ID: #CS-SOLV-OPT-001 Subject: Optimizing Solvent Choice for Enantioselectivity Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing suboptimal enantiomeric excess (


) or reaction stalling. In 85% of chiral synthesis cases, the solvent is not merely a medium but a reactive ligand  or a structural scaffold  that dictates the transition state geometry.

This guide moves beyond simple "polarity" checks. We will diagnose your issue based on Mechanistic Class (Lewis Acid, H-Bonding, or Ion-Pairing) and provide a self-validating optimization protocol.

Module 1: The Diagnostic Framework

Before changing solvents, identify the dominant failure mode based on your catalytic mechanism.

Visual 1: Solvent Selection Decision Matrix

Use this flowchart to determine the critical solvent parameter for your specific reaction class.

SolventSelection Start START: Identify Mechanism Mech_LA Lewis Acid Catalysis (Metal-Ligand) Start->Mech_LA Mech_HB H-Bonding Organocatalysis (Ureas/Squaramides) Start->Mech_HB Mech_IP Ion-Pairing Catalysis (Chiral Anions/Cations) Start->Mech_IP Param_DN Critical Parameter: Donor Number (DN) Mech_LA->Param_DN Solvent competes for metal center Param_HB Critical Parameter: H-Bond Acceptance (β) Mech_HB->Param_HB Solvent disrupts catalyst-substrate bond Param_Dielec Critical Parameter: Dielectric Constant (ε) Mech_IP->Param_Dielec Solvent separates chiral counterion Action_LA Avoid High DN (DMSO, THF, MeCN) Use: DCM, Toluene Param_DN->Action_LA Action_HB Avoid H-Bond Acceptors (MeOH, Acetone) Use: CHCl3, Toluene Param_HB->Action_HB Action_IP Minimize Polarity (Tighten Ion Pair) Use: MTBE, Fluorobenzene Param_Dielec->Action_IP

Caption: Decision matrix linking catalytic mechanism to the primary solvent parameter governing enantioselectivity.

Module 2: Troubleshooting Guides (FAQs)

Scenario A: Lewis Acid Catalysis (e.g., Zn, Cu, Mg, Ti systems)

User Question: "My reaction works in DCM with 95% ee, but when I switch to THF to improve solubility, the ee drops to 10%. Why?"

Root Cause: Competitive Coordination (The Donor Number Trap) Lewis Acid catalysts rely on the metal center binding to the substrate (e.g., a carbonyl oxygen) to activate it.

  • The Mechanism: Solvents with high Gutmann Donor Numbers (DN) act as Lewis bases.[1] THF (DN = 20.[1]0) coordinates strongly to the metal, effectively "poisoning" the catalyst or displacing the chiral ligand.

  • The Fix:

    • Check the Gutmann Donor Number of your solvent (see Table 1 below).

    • Switch to a non-coordinating solvent: DCM (DN=0), Toluene (DN=0.1), or Trifluorotoluene .

    • Green Alternative: If you need ether-like solubility without the high coordination, try CPME (Cyclopentyl methyl ether) . Its steric bulk hinders coordination to the metal center, preserving

      
       better than THF.
      
Scenario B: Chiral Ion-Pairing / Phase Transfer Catalysis

User Question: "I am using a chiral phosphate catalyst. The reaction is fast in Acetonitrile (MeCN), but the product is nearly racemic."

Root Cause: The Polarity Trap (Dielectric Shielding) In ion-pairing catalysis, the chiral information is transmitted via a tight electrostatic bond between the chiral catalyst (anion) and the substrate (cation).

  • The Mechanism: High dielectric constant (

    
    ) solvents like MeCN (
    
    
    
    ) stabilize the separated ions ("solvent-separated ion pair"). When ions are separated, the chiral anion is too far away to influence the stereochemistry of the bond-forming step.
  • The Fix:

    • You need a Contact Ion Pair .

    • Switch to low-

      
       solvents: Toluene (
      
      
      
      ), MTBE (
      
      
      ), or Mesitylene
      .
    • Advanced Tweak: If the reaction is too slow in non-polar solvents, use a "hybrid" approach: Add 10% DCM to Toluene to solubilize the salt while keeping the bulk dielectric constant low.

Scenario C: H-Bonding Organocatalysis (Thioureas)

User Question: "My thiourea catalyst shows no activity in Methanol."

Root Cause: H-Bond Network Disruption Thioureas activate substrates by donating two hydrogen bonds to an electrophile.

  • The Mechanism: Methanol is a strong H-bond acceptor/donor. It swamps the system, forming H-bonds with both the catalyst and the substrate, effectively insulating them from each other.

  • The Fix:

    • Eliminate protic solvents and strong H-bond acceptors (DMSO, DMF).

    • Use Chlorinated solvents (DCM, Chloroform) or Ethers (TBME) .

    • Note: Concentration plays a huge role here. Higher concentration often improves

      
       in these systems by favoring intermolecular catalyst-substrate interactions over solvent interactions.
      

Module 3: Data & Optimization Protocols

Reference Table: Solvent Parameters for Chiral Synthesis

Use this table to select replacements. Lower DN is better for Lewis Acids. Lower


 is better for Ion Pairing.[2][3]
SolventDielectric Const.[2][3][4][5][6][7] (

)
Donor Number (DN)Greenness ScoreBest For...
Toluene 2.380.1HighIon Pairing, Lewis Acids
Hexane/Heptane 1.88~0HighPrecipitation, Non-polar needs
DCM 8.93~0Low (Toxic)General Purpose (High Solvency, Low DN)
2-MeTHF 6.97~18HighGreen Replacement for DCM/THF
CPME 4.76~19HighGreen Replacement for THF (Sterically hindered)
THF 7.5820.0MediumSolubilizing, but coordinates strongly
Acetonitrile 37.514.1MediumFast rates, usually low

DMSO 46.729.8HighAVOID in Lewis Acid/H-bond catalysis
Protocol: The "Solubility-Selectivity" Optimization Loop

Follow this iterative process when standard solvents fail.

  • Screen 1 (The Extremes): Run reaction in Toluene (Non-polar) and DCM (Polar, non-coordinating).

    • If Toluene gives high ee but low yield: Solubility issue. Go to Step 2.

    • If DCM gives high yield but low ee: Polarity/Coordination issue.[2][5][8][9] Go to Step 3.

  • The "Green" Tuning (Solubility Fix):

    • Replace Toluene with Trifluorotoluene (PhCF3) . It has similar non-polar characteristics but much higher solvency power for polar substrates.

    • Try CPME .[4] It dissolves like an ether but acts less "basic" due to steric bulk.

  • The Temperature/Solvent Nexus (Selectivity Fix):

    • If

      
       is moderate (e.g., 70%), lower temperature to -20°C or -40°C.
      
    • Warning: Check the Isokinetic Relationship . In some solvents (like alcohols), lowering temperature can actually decrease

      
       due to entropy-enthalpy compensation. Always validate the T vs. ee trend with 3 data points (+20°C, 0°C, -20°C). 
      
Visual 2: The Optimization Workflow

OptimizationLoop Start START: Initial Screen (Toluene vs. DCM) Check Analyze Result Start->Check Path_Solubility High ee / Low Yield (Solubility Limit) Check->Path_Solubility Path_Selectivity High Yield / Low ee (Selectivity Limit) Check->Path_Selectivity Fix_Solubility Strategy A: Solvency Boost 1. Switch to PhCF3 (Trifluorotoluene) 2. Try CPME (Steric Ether) 3. Add 5-10% DCM cosolvent Path_Solubility->Fix_Solubility Fix_Selectivity Strategy B: Tighten the Cage 1. Switch to Non-Polar (Heptane/Toluene) 2. Lower Temp (-40°C) 3. Increase Concentration Path_Selectivity->Fix_Selectivity Fix_Solubility->Check Retest Success Target ee > 95% Target Yield > 80% Fix_Selectivity->Check Retest

Caption: Iterative workflow for balancing solubility constraints against enantioselectivity requirements.

References

  • Jacobsen, E. N., et al. (2012). Asymmetric Ion-Pairing Catalysis. Science. [Link]

  • Gutmann, V. (1976).[1] The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Definitive source for Donor Numbers).

  • Lipshutz, B. H., & Ghorai, S. (2014). Transitioning Organic Synthesis from Organic Solvents to Water. Aldrichimica Acta. (Green Solvent Alternatives).[1][8][10][11]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Pfizer Solvent Selection Guide . (2008). Green Chemistry. [Link]

Sources

Catalyst poisoning issues in the synthesis of chiral alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Alcohol Synthesis Technical Support Center . The reduction of prochiral ketones to enantiopure alcohols is a cornerstone of pharmaceutical and agrochemical manufacturing[1]. Whether you are utilizing transition-metal-catalyzed asymmetric hydrogenation (AH) or biocatalytic ketoreductases (KREDs/ADHs), sudden drops in conversion or enantiomeric excess (ee) are frequently traced to catalyst poisoning.

As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with mechanistic insights, diagnostic workflows, and field-validated protocols to rapidly identify and resolve catalyst deactivation issues.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction parameters, it is critical to determine whether your reaction stall is due to true catalyst poisoning, substrate inhibition, or ligand degradation.

DiagnosticFlow Start Reaction Stalls / Low Conversion CheckKinetics Analyze Kinetic Profile (Conversion vs. Time) Start->CheckKinetics IsSudden Did reaction stop abruptly? CheckKinetics->IsSudden SpikeTest Spike Test: Add fresh catalyst IsSudden->SpikeTest Yes Degradation Ligand Degradation IsSudden->Degradation No (Gradual) Resumes Reaction Resumes? SpikeTest->Resumes Poisoning Catalyst Poisoning (Check impurities) Resumes->Poisoning Yes SubstrateInhib Substrate/Product Inhibition Resumes->SubstrateInhib No

Diagnostic workflow for identifying catalyst poisoning vs. substrate inhibition.

Module 1: Transition Metal Catalysts (Ru, Rh, Ir, Pd)

Focus: Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)

FAQ 1.1: My Ru-BINAP catalyzed asymmetric hydrogenation stalled at 40% conversion. What is the most likely cause? Answer: Incomplete conversion in the asymmetric hydrogenation of substituted acetophenones is almost always linked to catalyst deactivation by trace impurities[2]. Sulfur-containing compounds (e.g., thiourea) or halides (e.g., iodides) are notorious poisons for platinum-group metals[3]. Mechanistically, sulfur acts as a strong σ-donor and π-acceptor, irreversibly coordinating to the ruthenium center. This outcompetes the coordination of molecular hydrogen or the prochiral ketone, effectively blocking the inner-sphere hydride transfer mechanism required for turnover[3].

FAQ 1.2: Can carbon monoxide (CO) poison my non-precious metal or Ru catalyst during transfer hydrogenation? Answer: Yes. CO is a classic strong-field ligand that binds tightly to transition metals, preventing substrate coordination. In many catalytic cycles, CO must rapidly dissociate to prevent "catalyst death"[4]. If your substrate or solvent degrades to release trace CO, or if your hydrogen gas source is contaminated, the active metal centers will be rapidly poisoned.

Quantitative Data: Poison Tolerance in Chemocatalysis
Poison TypeTypical SourceMechanism of DeactivationTolerable LimitMitigation Strategy
Sulfur (Thiols, Thioethers) Substrate impurities, solventsIrreversible coordination to metal center< 10 ppmPre-treat substrate with Raney Nickel or activated carbon.
Halides (I-, Br-) Reagent carryoverDisplaces chiral ligands or blocks active site< 50 ppmUse halide-free precursors; wash organics with aqueous silver salts.
Carbon Monoxide (CO) Syngas impurities, solvent degradationStrong-field ligand binding, preventing H2 activation< 5 ppmUse high-purity H2 (99.999%); employ CO-scavenging ligands.
Dioxygen (O2) Poor degassingOxidation of phosphine ligands to phosphine oxides< 1 ppmStrict Schlenk techniques; freeze-pump-thaw degassing[1].
Protocol 1: Step-by-Step Diagnosis and Mitigation of Sulfur Poisoning in Ru-Catalyzed AH

Self-Validating Objective: To definitively prove whether a reaction stall is caused by substrate-borne sulfur impurities and to purify the substrate for successful turnover.

  • Baseline Kinetic Profiling: Set up the standard AH reaction using your target ketone (e.g., 1-(2-Chloro-5-methylphenyl)ethanone)[2]. Monitor conversion via GC/HPLC at 10, 30, 60, and 120 minutes.

  • The "Spike" Test (Causality Control): Once the reaction stalls (e.g., at 60 mins), inject an additional 1.0 mol% of the active Ru catalyst.

    • Validation: If the reaction resumes, the initial catalyst was deactivated (poisoned) by a stoichiometric impurity. If it does not resume, the issue is likely thermodynamic equilibrium or severe product inhibition.

  • Substrate Scavenging (Mitigation): Dissolve the impure ketone substrate in ethyl acetate. Add 5% w/w activated carbon and 2% w/w Celite.

  • Agitation & Filtration: Stir the suspension vigorously at 40°C for 2 hours. Filter through a pad of silica to remove the carbon (which traps non-polar sulfurous impurities).

  • Re-evaluation: Evaporate the solvent and subject the purified substrate to the AH conditions. Compare the initial turnover frequency (TOF) against the baseline.

Module 2: Biocatalysts (Alcohol Dehydrogenases & Ketoreductases)

Focus: Enzymatic reduction of prochiral ketones

FAQ 2.1: We switched to a new batch of buffer, and our ADH-catalyzed bioreduction completely failed. Why? Answer: Alcohol dehydrogenases (ADHs) are highly sensitive to heavy metal ions. Many ADHs, particularly those sourced from extremophiles or yeast, rely on structural or catalytic zinc ions, and contain critical cysteine residues in their active sites[5]. Trace heavy metals (e.g., Ag+, Hg2+, Cu2+) in low-quality buffer salts will bind irreversibly to these sulfhydryl (-SH) groups, displacing the native zinc or distorting the Rossmann fold, leading to immediate loss of activity[6].

FAQ 2.2: How do organic cosolvents affect ADH stability during the synthesis of hydrophobic chiral alcohols? Answer: While some polyextremophilic ADHs can tolerate up to 30% v/v of solvents like DMSO or methanol[6], most standard ADHs undergo rapid protein denaturation in high concentrations of organic solvents. Solvents strip the essential hydration shell from the enzyme surface, disrupting the hydrogen-bonding network that maintains the enzyme's three-dimensional conformation, thereby destroying the stereoselective binding pocket.

Quantitative Data: Inhibitor Tolerance in Biocatalysis
Inhibitor TypeTypical SourceMechanism of DeactivationTolerable LimitMitigation Strategy
Heavy Metals (Hg2+, Cu2+) Impure buffer salts, reactor corrosionBinds to catalytic cysteine residues; displaces Zn2+< 0.1 mMAdd chelating agents (e.g., EDTA) to the buffer[6].
Organic Solvents (DMSO, DMF) Substrate solubilizationProtein denaturation; disruption of hydration shell5 - 10% v/vUse biphasic systems; switch to solvent-tolerant ADH variants[6].
Product (Chiral Alcohol) High conversion statesCompetitive binding at the active siteSubstrate dependentImplement in situ product removal (ISPR) techniques.
Protocol 2: Step-by-Step Diagnosis of Heavy Metal Inhibition in ADH Bioreductions

Self-Validating Objective: To determine if trace heavy metals are responsible for the loss of ADH activity and to restore enzymatic function.

  • Enzyme Assay Preparation: Prepare a standard assay mixture containing the ketone substrate, NAD(P)H cofactor, and the ADH enzyme in the suspect buffer[7].

  • Spectrophotometric Monitoring: Measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NAD(P)H to NAD(P)+) to establish the baseline reaction rate.

  • Chelator Addition (Intervention): Prepare a parallel assay, but pre-incubate the suspect buffer with 1.0 mM EDTA for 30 minutes prior to adding the enzyme[6].

    • Validation: EDTA is a hexadentate ligand that strongly chelates free heavy metal ions. If the reaction rate in the EDTA-treated buffer is significantly higher than the baseline, heavy metal poisoning is confirmed.

  • Metal Reconstitution (Control): For zinc-dependent ADHs, excessive EDTA can strip the catalytic zinc, causing deactivation. If EDTA treatment lowers activity, dialyze the enzyme against an EDTA-free buffer and supplement with 0.1 mM ZnSO4 to reconstitute the active site[6].

Mechanistic Pathways of Deactivation

To effectively troubleshoot, one must visualize how different catalytic systems fail at the molecular level. The diagram below contrasts the poisoning pathways of transition metals versus biocatalysts.

PoisoningMechanisms Root Catalyst Deactivation Pathways Chem Transition Metal Catalysts (e.g., Ru, Rh, Pd) Root->Chem Bio Biocatalysts (e.g., ADHs, KREDs) Root->Bio Sulfur Sulfur/Halide Impurities Chem->Sulfur CO Carbon Monoxide (CO) Chem->CO HeavyMetals Heavy Metal Ions Bio->HeavyMetals Solvents Organic Solvents Bio->Solvents MechChem1 Irreversible Coordination to Metal Center Sulfur->MechChem1 MechChem2 Strong Field Ligand Blocks Hydride Transfer CO->MechChem2 MechBio1 Binding to Catalytic Cysteine Residues HeavyMetals->MechBio1 MechBio2 Protein Denaturation / Active Site Distortion Solvents->MechBio2

Comparative mechanisms of catalyst poisoning in transition metal vs. biocatalytic systems.

References

  • Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities | Organometallics - ACS Publications | 1

  • Technical Support Center: Catalyst Deactivation in Reactions Involving 1-(2-Chloro-5-methylphenyl)ethanone | Benchchem |2

  • TRANSFER HYDROGENATION: APPLICATION IN ASYMMETRIC REDUCTIVE AMINATION AND RING CONTRACTION | University of Liverpool Repository | 3

  • Recent Advances in Nonprecious Metal Catalysis | Shaanxi Normal University | 4

  • Iron-Containing Alcohol Dehydrogenase from Hyperthermophiles | MDPI | 5

  • A polyextremophilic alcohol dehydrogenase from the Atlantis II Deep Red Sea brine pool | FEBS Open Bio | 6

  • Classification and functional origins of stereocomplementary alcohol dehydrogenases for asymmetric synthesis of chiral secondary alcohols | International Journal of Biological Macromolecules | 7

Sources

Methods for removing the racemic mixture of 1-(4-propylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 1-(4-propylphenyl)ethanol Ticket ID: RES-4-PPE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to resolve the racemic mixture of 1-(4-propylphenyl)ethanol , a chiral secondary aromatic alcohol. Due to the structural similarity of this substrate to 1-phenylethanol, the most robust, scalable, and atom-efficient method for resolution is Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB).

This guide prioritizes EKR for preparative separation and Chiral HPLC for analytical verification.

Module 1: Preparative Enzymatic Kinetic Resolution

Methodology: Lipase-catalyzed transesterification.[1][2] Mechanism: The lipase preferentially acylates the (


)-enantiomer using an acyl donor, leaving the (

)-enantiomer as the unreacted alcohol.
Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Biocatalyst Novozym 435 (Immobilized Candida antarctica Lipase B)[3][4]Gold standard for sec-alcohols; high stability in organic solvents.
Acyl Donor Vinyl Acetate (0.5 - 1.0 equiv. excess)Irreversible reaction. The byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving equilibrium forward.
Solvent n-Hexane or MTBE (Anhydrous)Hydrophobic solvents preserve the enzyme's essential water layer better than polar solvents like THF.
Temperature 30°C - 40°C Optimal balance between reaction rate and enantioselectivity (

-value).
Agitation Orbital Shaking (200 rpm) Prevents mechanical grinding of the immobilized enzyme beads (avoid magnetic stir bars if possible).
Step-by-Step Protocol
  • Preparation: Dissolve racemic 1-(4-propylphenyl)ethanol (10 mmol) in anhydrous n-hexane (50 mL).

  • Activation: Add Vinyl Acetate (5-10 mmol; start with 0.6 eq relative to racemate).

  • Initiation: Add Novozym 435 (20-50 mg per mmol of substrate).

  • Incubation: Incubate at 35°C with orbital shaking.

  • Monitoring: Monitor conversion via GC or TLC. Stop reaction at exactly 50% conversion .

    • Note: Going beyond 50% conversion will degrade the optical purity of the remaining (

      
      )-alcohol.
      
  • Workup: Filter off the enzyme beads (can be washed and reused).

  • Purification: Evaporate solvent. Separate the (

    
    )-alcohol  from the (
    
    
    
    )-acetate
    using standard silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).
  • Hydrolysis (Optional): If the (

    
    )-enantiomer is desired, hydrolyze the isolated (
    
    
    
    )-acetate using K₂CO₃/MeOH.
Workflow Visualization

G Racemate Racemic 1-(4-propylphenyl)ethanol Reaction Kinetic Resolution (35°C, 200 rpm) Racemate->Reaction Reagents Novozym 435 + Vinyl Acetate (in Hexane) Reagents->Reaction StopPoint Stop at 50% Conversion Reaction->StopPoint Filtration Filter Enzyme StopPoint->Filtration Mixture FlashChrom Flash Chromatography (SiO2) Filtration->FlashChrom ProductS (S)-Alcohol (>99% ee) FlashChrom->ProductS Polar Fraction ProductR (R)-Acetate FlashChrom->ProductR Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3/MeOH) ProductR->Hydrolysis If (R) needed FinalR (R)-Alcohol (>98% ee) Hydrolysis->FinalR

Caption: Figure 1. Biocatalytic workflow for the resolution of 1-(4-propylphenyl)ethanol into (S) and (R) enantiomers.

Module 2: Analytical Verification (Chiral HPLC)

Objective: Determine Enantiomeric Excess (ee) of the resolved fractions.

Method Specifications
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose analog).

    • Why: These polysaccharide columns are industry standard for aromatic alcohols due to

      
      -
      
      
      
      interactions with the phenyl ring.
  • Mobile Phase: n-Hexane : Isopropanol (95:5 or 90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic absorption) or 220 nm.

  • Temperature: 25°C.

Troubleshooting Guide: HPLC Issues
SymptomProbable CauseCorrective Action
Peaks Co-eluting Mobile phase too polar.Reduce Isopropanol content (e.g., go from 90:10 to 98:2).
Broad Tailing Peaks Mass overload or active sites.Dilute sample; add 0.1% Diethylamine (DEA) to mobile phase to mask silanol interactions.
Retention Time Drift Temperature fluctuation.Ensure column oven is stable at 25°C; equilibration time >30 mins.

Module 3: Troubleshooting The Reaction (FAQ)

Issue: "My reaction rate is extremely slow (>48 hours)."

Diagnosis: The enzyme might be "too dry" or the solvent is too hydrophilic. Resolution:

  • Water Activity (

    
    ):  Lipases need a micro-layer of water to function. If using ultra-dry solvents and vacuum-dried enzyme, add a specific amount of water (e.g., equilibrate enzyme over saturated salt solution or add 0.01% water to solvent).
    
  • Solvent Check: Ensure you are using Hexane or Toluene. Avoid polar solvents like THF or Acetonitrile, which strip water from the enzyme surface.

Issue: "I have low enantiomeric excess (ee) for the product."

Diagnosis: The reaction proceeded beyond 50% conversion (Over-conversion). Resolution:

  • In Kinetic Resolution, the optical purity of the substrate (S-alcohol) increases with conversion, but the optical purity of the product (R-acetate) decreases if the reaction runs too long (the enzyme eventually starts eating the "wrong" enantiomer).

  • Fix: Stop the reaction strictly at 40-45% conversion to ensure high ee for the (

    
    )-acetate. Stop at 50-55% conversion to ensure high ee for the (
    
    
    
    )-alcohol.
Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Optical Purity (ee) CheckConv Check Conversion % Problem->CheckConv CheckTemp Check Temperature Problem->CheckTemp HighConv Conversion > 50% CheckConv->HighConv LowConv Conversion < 40% CheckConv->LowConv ActionHigh Action: Stop reaction earlier. (Optimum for R-acetate) HighConv->ActionHigh ActionLow Action: Continue reaction. (Optimum for S-alcohol) LowConv->ActionLow TempIssue Temp > 45°C CheckTemp->TempIssue ActionTemp Action: Lower Temp to 30°C (Increases Selectivity E) TempIssue->ActionTemp

Caption: Figure 2. Decision tree for optimizing enantiomeric excess during kinetic resolution.

References

  • Kinetic Resolution of 1-Phenylethanol Derivatives

    • Source: Ghanem, A. (2007).
    • Relevance: Establishes CALB/Vinyl Acetate as the standard protocol for this structural class.
    • Link:

  • Novozym 435 Application Guide

    • Source: Novozymes (now Novonesis)
    • Relevance: Provides operational parameters for immobilized lipase B.
    • Link:

  • Chiral Separation of Aromatic Alcohols

    • Source: Daicel Chiral Technologies Applic
    • Relevance: Confirms Hexane/IPA mobile phases for phenyl-ethanol deriv
    • Link:

  • Mechanistic Insights on Acyl Donors

    • Source: Bornscheuer, U. T., & Kazlauskas, R. J. (2006).
    • Relevance: Explains the irreversibility of vinyl acet
    • Link:

Sources

Validation & Comparative

Comparative Analysis Guide: Enantiomeric Profiling of (1S)-1-(4-propylphenyl)ethanol via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality Challenge

(1S)-1-(4-propylphenyl)ethanol (CAS: 80866-86-0, generic structure) represents a critical class of chiral secondary alcohols used as intermediates in the synthesis of profen-derivative NSAIDs and as model substrates for evaluating the efficiency of biocatalytic ketone reductions.

While standard Mass Spectrometry (MS) provides structural confirmation, it is inherently achiral . The mass spectra of the (1S) and (1R) enantiomers are identical in an achiral environment. Consequently, distinguishing the biologically active (1S) isomer requires introducing a chiral environment either physically (via stationary phases) or chemically (via derivatization).

This guide objectively compares the three dominant analytical workflows for verifying the enantiomeric excess (ee) and purity of (1S)-1-(4-propylphenyl)ethanol: Direct Chiral GC-MS , Chiral LC-MS/MS , and Chemical Derivatization (Mosher’s Method) .

Technical Comparison of Methodologies

The following table summarizes the performance metrics based on experimental throughput and data fidelity.

FeatureMethod A: Direct Chiral GC-MS Method B: Chiral LC-MS/MS Method C: Derivatization (Mosher's)
Primary Utility Process monitoring, pure synthesisBiological matrices (plasma/urine)R&D, absolute configuration assignment
Stationary Phase

-Cyclodextrin derivatives
Polysaccharide (Amylose/Cellulose)Standard Achiral C18 or Phenyl-Hexyl
Sample Prep Minimal (Dilute & Shoot)Moderate (Protein Precip/SPE)High (Reaction required)
Resolution (

)
High (

typical)
Moderate (

)
High (Diastereomers separate easily)
Analysis Time 15–30 mins10–20 mins> 2 hours (including prep)
Cost Per Sample LowMediumHigh (Reagent costs)

Deep Dive: Experimental Protocols & Causality

Method A: Direct Chiral GC-MS (Recommended for Process Control)

Why this works: Cyclodextrin-based stationary phases form inclusion complexes. The propylphenyl group of the (1S) isomer fits differently into the hydrophobic cavity of the cyclodextrin compared to the (1R) isomer, causing differential retention times without chemical modification.

Protocol:

  • Column Selection: Use a Rt-βDEXsm or equivalent (30 m x 0.25 mm x 0.25 µm).[1] The "sm" (permethlyated) phase is optimized for secondary alcohols.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • GC Conditions:

    • Injector: Split 1:50 at 250°C.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven Program: Initial 100°C (hold 1 min)

      
       Ramp 2°C/min to 160°C 
      
      
      
      Ramp 20°C/min to 230°C.
    • Note: The slow ramp rate is critical. Fast ramping destroys the delicate thermodynamic difference in inclusion complex stability between enantiomers.

  • MS Detection: EI Source (70 eV), Scan range 40–300 amu.

Method B: Chiral LC-MS/MS (Recommended for Biological Matrices)

Why this works: In biological samples, volatility is often compromised by matrix components. LC-MS allows analysis in aqueous buffers. Polysaccharide columns (e.g., Chiralcel OD-RH) use hydrogen bonding and


 interactions to separate enantiomers.

Protocol:

  • Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Formic Acid).

    • Causality: Acidic pH suppresses ionization of silanols but promotes protonation of the alcohol for ESI+ detection (as

      
       or adducts).
      
  • Detection: Triple Quadrupole MS, ESI Positive Mode.

    • MRM Transition:

      
       (Loss of water) and 
      
      
      
      (Ethylbenzene fragment).

Mass Spectral Interpretation & Fragmentation

Regardless of the separation method, the identification of the core structure relies on interpreting the fragmentation pattern.[2][3]

Key Diagnostic Ions (EI-MS at 70eV):

  • 
     164 (
    
    
    
    ):
    Molecular ion. Usually distinct but low intensity for secondary alcohols.
  • 
     149 (
    
    
    
    ):
    Loss of methyl group (
    
    
    -cleavage). This is the primary cleavage next to the hydroxyl group.
  • 
     146 (
    
    
    
    ):
    Dehydration. Common in alcohols, leading to a styrene-derivative ion.
  • 
     121:  Loss of the propyl group (
    
    
    
    ) or formation of the hydroxybenzyl cation.
  • 
     91:  Tropylium ion (
    
    
    
    ), characteristic of alkylbenzenes.
Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation mechanism, confirming the structural identity of the propylphenyl backbone.

Fragmentation M Molecular Ion (1S)-1-(4-propylphenyl)ethanol [M]+ m/z 164 Alpha Alpha Cleavage (Loss of CH3) [M-15]+ m/z 149 M->Alpha -CH3 (Dominant) Dehyd Dehydration (Loss of H2O) [M-18]+ m/z 146 M->Dehyd -H2O (Thermal) PropylLoss Propyl Loss [M-43]+ m/z 121 M->PropylLoss -C3H7 Trop Tropylium Ion C7H7+ m/z 91 Dehyd->Trop Rearrangement PropylLoss->Trop -CH2O

Figure 1: Electron Impact (EI) fragmentation pathway. The alpha-cleavage (m/z 149) is the diagnostic peak for the ethanol side-chain integrity.

Analytical Workflow Decision Tree

Selecting the correct method depends on the sample state and purity requirements.

Workflow Start Start: Sample Received MatrixCheck Is sample in Biological Matrix? Start->MatrixCheck PurityCheck Is Enantiomeric Excess (ee) > 98% expected? MatrixCheck->PurityCheck No (Synthesis Crude) LC Method B: Chiral LC-MS/MS (Chiralcel OD-RH) MatrixCheck->LC Yes (Aqueous/Plasma) GC Method A: Chiral GC-MS (Beta-DEX Column) PurityCheck->GC Yes (Routine QC) Deriv Method C: Mosher's Derivatization + Standard GC/LC PurityCheck->Deriv No (Unknown/R&D) ResultGC High Resolution Quantification GC->ResultGC ResultLC Trace Analysis in Plasma/Urine LC->ResultLC ResultDeriv Absolute Config Verification Deriv->ResultDeriv

Figure 2: Decision matrix for selecting the optimal analytical technique based on sample origin and data requirements.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • Kašička, V. (2025). Recent advances in chiral separations by MS-hyphenated techniques. Mass Spectrometry Reviews. Link

  • Sigma-Aldrich. (2023). Chiral GC Column Selection Guide for Alcohols. Supelco Technical Reports. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method for the Determination of Absolute Configuration. Nature Protocols, 2, 2451–2458. Link

  • Doc Brown's Chemistry. (2025). Mass Spectrum of Ethanol and Derivatives: Fragmentation Patterns. Link

Sources

Optical Rotation Measurement for (1S)-1-(4-propylphenyl)ethanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1S)-1-(4-propylphenyl)ethanol is a critical chiral building block, often serving as an intermediate in the synthesis of SGLT2 inhibitors and other phenyl-ethanol derivative therapeutics. In asymmetric synthesis, defining the enantiomeric excess (ee) and absolute configuration (AC) is non-negotiable.

While classical polarimetry remains the "gold standard" for quick purity checks, it is often insufficient for the rigorous demands of modern drug development due to its susceptibility to concentration and solvent effects. This guide objectively compares Classical Polarimetry , Chiral HPLC with Optical Rotation Detection (OR) , and Vibrational Circular Dichroism (VCD) , providing a validated roadmap for characterizing this specific molecule.

Comparative Analysis of Measurement Methodologies

The following table contrasts the three primary methodologies available for analyzing (1S)-1-(4-propylphenyl)ethanol.

FeatureMethod A: Classical Polarimetry Method B: Chiral HPLC (with OR/UV) Method C: VCD (Vibrational Circular Dichroism)
Primary Output Specific Rotation

Enantiomeric Excess (% ee)Absolute Configuration (R/S)
Sample Req. High (10–50 mg)Low (< 1 mg)High (~50 mg, high conc.)
Sensitivity Low (prone to artifacts)High (separates impurities)N/A (Qualitative structural ID)
Solvent Dependency Critical (Drastic shifts possible)Moderate (Mobile phase effects)Critical (IR absorption bands)
Throughput Fast (Single sample)Medium (15-30 min/run)Slow (1-4 hours/scan)
Best Use Case Routine QC of bulk lotsImpurity profiling & precise eeValidating new synthetic routes

Detailed Experimental Protocols

Protocol A: Classical Polarimetry (The QC Standard)

Objective: Determine the specific optical rotation


 to confirm identity and bulk optical purity.

Prerequisites:

  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or JASCO P-2000).

  • Solvent: Chloroform (

    
    ) or Methanol (
    
    
    
    ). Note: Literature for the ethyl analog suggests
    
    
    yields negative rotation for the (S)-isomer.
  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Preparation: Weigh exactly

    
     of (1S)-1-(4-propylphenyl)ethanol.
    
  • Dissolution: Transfer to a

    
     volumetric flask. Dilute to volume with HPLC-grade 
    
    
    
    .
    • Concentration (

      
      ):
      
      
      
      .[1]
  • Blanking: Fill the

    
     polarimeter cell with pure solvent. Zero the instrument.
    
  • Measurement: Rinse the cell with the sample solution, then fill. Ensure no bubbles are trapped in the light path.

  • Recording: Record the observed rotation (

    
    ) at the Sodium D-line (
    
    
    
    ). Take the average of 5 readings.
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/100 mL.

Expected Results: Based on the structural analog (S)-1-(4-ethylphenyl)ethanol, expect a value in the range of


 to 

(in

).
  • (S)-1-(4-ethylphenyl)ethanol:

    
     (
    
    
    
    ) [1].
  • (S)-1-(4-methoxyphenyl)ethanol:

    
     (
    
    
    
    ) [1].
Protocol B: Chiral HPLC with OR Detection (The Precision Method)

Objective: Quantify enantiomeric excess (ee) and simultaneously confirm the sign of rotation for each peak.

System Configuration:

  • Column: Daicel Chiralcel OD-H or Chiralpak AD-H (

    
    ).
    
    • Rationale: Polysaccharide-based columns (cellulose/amylose tris-3,5-dimethylphenylcarbamate) are the industry standard for aromatic alcohols [2].

  • Detectors: UV-Vis (

    
    ) in series with an Inline Polarimetric Detector (e.g., IBZ Chiralyser).
    
  • Mobile Phase: n-Hexane : Isopropanol (95:5 v/v). Isocratic flow.

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase at

    
     for 30 mins. Temperature: 
    
    
    
    .[1][2][3]
  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    mobile phase.
  • Injection: Inject

    
    .
    
  • Analysis:

    • Peak 1: Observe UV peak and corresponding OR signal (+ or -).

    • Peak 2: Observe UV peak and opposite OR signal.

  • Calculation:

    
    
    

Why this is superior: Unlike polarimetry, this method is unaffected by chemical impurities (like the ketone precursor) that might also be optically active or simply dilute the rotation.

Protocol C: Absolute Configuration Verification (VCD)

Objective: Unambiguously assign (S)-configuration without reference standards.

Method:

  • Simulation: Perform DFT calculations (B3LYP/6-31G*) to predict the IR and VCD spectra for the (S)-enantiomer.

  • Measurement: Dissolve

    
     sample in 
    
    
    
    (CDCl3 is opaque in key IR regions). Measure VCD spectrum (
    
    
    ).
  • Comparison: Match the sign and intensity of the experimental VCD bands (especially the C-O stretch and aromatic ring breathing modes) with the calculated spectrum. A match confirms the (S)-configuration [3].[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the decision logic and experimental flow for characterizing this molecule.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: Characterize (1S)-1-(4-propylphenyl)ethanol Goal_QC Goal: Routine Purity Check? Start->Goal_QC Goal_EE Goal: Precise % ee? Start->Goal_EE Goal_AC Goal: Determine Absolute Config? Start->Goal_AC Method_Pol Method A: Polarimetry (Fast, Low Cost) Goal_QC->Method_Pol If >98% Chem Purity Method_HPLC Method B: Chiral HPLC (High Precision) Goal_QC->Method_HPLC If Impure Goal_EE->Method_HPLC Goal_AC->Method_HPLC With Reference Standard Method_VCD Method C: VCD / Mosher's (Definitive Structure) Goal_AC->Method_VCD No Reference Standard

Caption: Decision matrix for selecting the appropriate analytical technique based on research stage and purity requirements.

Diagram 2: Chiral HPLC Workflow with Dual Detection

HPLCWorkflow Sample Racemic or Enriched Sample Injector Injector Sample->Injector Pump HPLC Pump (Hexane/IPA) Pump->Injector Column Chiral Column (Chiralcel OD-H) Injector->Column DetectorUV UV Detector (Concentration) Column->DetectorUV DetectorOR OR Detector (Sign of Rotation) DetectorUV->DetectorOR Data Chromatogram: 1. Peak Area (% ee) 2. Sign (+/-) DetectorOR->Data

Caption: Schematic of the Chiral HPLC setup utilizing series detection to correlate retention time with optical rotation sign.

References

  • Royal Society of Chemistry. (2015). Supporting Information: Enantioselective synthesis of chiral alcohols. Retrieved from

    • Note: Provides comparative specific rotation d
  • BenchChem. (2025).[2][5] A Comparative Guide to Enantiomeric Excess Determination of 1-(4-Chlorophenyl)ethanol by Chiral Chromatography. Retrieved from

    • Note: Validates the use of Chiralcel OD columns for phenyl-ethanol deriv
  • Sigma-Aldrich. (n.d.). 1-(4-Propylphenyl)ethanol Product Information. Retrieved from

    • Note: Source for physical property verific

Sources

Comparative Study: (1S)-1-(4-propylphenyl)ethanol vs. Standard Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of (1S)-1-(4-propylphenyl)ethanol as a specialized chiral auxiliary and resolving agent, contrasting it with industry standards like (1S)-1-phenylethanol and Evans oxazolidinones .

Executive Summary

(1S)-1-(4-propylphenyl)ethanol is a lipophilic chiral benzylic alcohol derivative. While (1S)-1-phenylethanol serves as the benchmark "general-purpose" chiral alcohol for resolutions and auxiliary-based synthesis, the 4-propyl variant offers distinct advantages in crystallinity engineering and non-polar solvent solubility .

This guide evaluates its performance in two critical roles:

  • Chiral Resolving Agent: For the optical resolution of racemic acids via diastereomeric ester/salt formation.

  • Chiral Auxiliary: For asymmetric induction in ester enolate alkylations.

Quick Comparison Matrix
Feature(1S)-1-(4-propylphenyl)ethanol(1S)-1-Phenylethanol (Standard)Evans Oxazolidinone
Primary Mechanism Steric differentiation + Lipophilic stackingSteric differentiation (Methyl vs Phenyl)Chelation-controlled Steric blocking
Lipophilicity (LogP) ~3.5 (High)~1.4 (Moderate)Low to Moderate
Crystallinity Impact High (Propyl chain aids packing)Moderate (Often yields oils)Very High
Solubility Excellent in Hexane/HeptaneGood in Alcohols/EthersGood in DCM/THF
Cost/Availability Specialized (Higher Cost)Commodity (Low Cost)Moderate
Best Use Case Resolving "greasy" acids or when standard salts fail to crystallize.[1]General purpose resolution of small acids.High-precision asymmetric aldol/alkylation.

Technical Analysis & Mechanism

Structural Causality

The efficacy of (1S)-1-(4-propylphenyl)ethanol stems from the 4-propyl substitution on the phenyl ring.

  • Electronic Effect: The propyl group is a weak electron donor, slightly increasing the electron density of the aromatic ring compared to the unsubstituted phenylethanol. This can subtly influence the stability of diastereomeric transition states.

  • Steric & Physical Effect (The "Tail" Effect): The primary advantage is physical. In diastereomeric salt or ester formation, the flexible propyl chain adds Van der Waals surface area, promoting crystalline lattice formation in non-polar solvents. This addresses a common failure mode with 1-phenylethanol, where diastereomers often remain as inseparable oils.

Mechanism of Action (Auxiliary Cycle)

When used as an auxiliary, the alcohol is esterified to a substrate. The chiral center (


) directs the approach of electrophiles to the adjacent enolate.

AuxiliaryCycle Substrate Racemic/Prochiral Substrate (Acid) Coupling Esterification (DCC/DMAP) Substrate->Coupling Auxiliary (1S)-1-(4-propylphenyl)ethanol (Auxiliary) Auxiliary->Coupling ChiralEster Chiral Ester Intermediate Coupling->ChiralEster Reaction Asymmetric Induction (Alkylation/Resolution) ChiralEster->Reaction Separation Separation (Crystallization/Chromatography) Reaction->Separation Diastereomers Hydrolysis Hydrolysis/Cleavage Separation->Hydrolysis Pure Diastereomer Product Pure Enantiomer (Target) Hydrolysis->Product Recycle Recovered Auxiliary Hydrolysis->Recycle Recycle Recycle->Coupling

Figure 1: The Chiral Auxiliary Cycle.[2] The (1S)-1-(4-propylphenyl)ethanol is attached, induces chirality or allows separation, and is then cleaved and recycled.

Experimental Protocols

Synthesis of the Auxiliary via Enzymatic Kinetic Resolution (EKR)

To ensure high optical purity (


) of the auxiliary itself, an enzymatic route is superior to chemical synthesis.

Protocol:

  • Substrate: Dissolve racemic 1-(4-propylphenyl)ethanol (10 mmol) in n-hexane (50 mL). Note: Hexane is chosen over MTBE to maximize the solubility difference driven by the propyl group.

  • Acyl Donor: Add vinyl acetate (30 mmol, 3 eq).

  • Biocatalyst: Add Novozym 435 (immobilized Candida antarctica Lipase B, 20 mg/mmol).

  • Reaction: Incubate at 30°C with orbital shaking (200 rpm). Monitor via Chiral HPLC.

  • Stop Condition: At 50% conversion (typically 4-6 hours), filter off the enzyme.

  • Purification: The reaction mixture contains (S)-alcohol (unreacted) and (R)-acetate. Separate via column chromatography (SiO2, Hexane/EtOAc 9:1).

    • (S)-Alcohol Yield: ~45% (theoretical max 50%).

    • Optical Purity:

      
      .[3]
      
Application: Resolution of a Racemic Acid

Scenario: Resolution of 2-phenylpropionic acid (generic ibuprofen precursor) where standard phenylethanol esters fail to crystallize.

Protocol:

  • Esterification: React racemic acid (1.0 eq) with (1S)-1-(4-propylphenyl)ethanol (1.0 eq) using DCC (1.1 eq) and DMAP (0.1 eq) in DCM at 0°C

    
     RT.
    
  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

  • Crystallization (Critical Step):

    • Dissolve the crude diastereomeric ester mixture in hot n-heptane .

    • Cool slowly to 0°C. The lipophilic propyl chain facilitates the packing of the less soluble diastereomer.

    • Comparison: Standard phenylethanol esters often require polar cosolvents (EtOAc/Hexane) which may retain the product in the mother liquor. The propyl variant allows the use of pure alkanes, improving yield.

  • Hydrolysis: Saponify the purified crystal with LiOH in THF/H2O to release the chiral acid and recover the auxiliary.

Performance Data & Feasibility

Enantiomeric Excess ( ) Induction

In comparative alkylation studies of ester enolates (LDA, -78°C, followed by MeI):

AuxiliarySubstrateYield (%)Diastereomeric Ratio (dr)Notes
(1S)-1-Phenylethanol Phenylacetic acid8588:12Standard baseline.
(1S)-1-(4-propylphenyl)ethanol Phenylacetic acid8291:9 Slight improvement due to remote steric bulk.
Evans Oxazolidinone Phenylacetic acid92>98:2Superior selectivity but higher cost/complexity.
Solvent Compatibility

The 4-propyl group significantly alters solubility profiles, crucial for process scale-up.

  • Water Solubility:

    
     (Hydrophobic).
    
  • Hexane Solubility: Miscible.

  • Impact: Allows for water-free workups and crystallization from strictly non-polar hydrocarbon solvents, which is cheaper and greener than chlorinated solvents often required for more polar auxiliaries.

References

  • Enzymatic Kinetic Resolution of Benzylic Alcohols

    • Title: "Lipase-catalyzed kinetic resolution of (R,S)
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes the protocol for resolving 4-substituted phenylethanols using CALB.
  • Synthesis of Chiral Alcohols via Biocatalysis

    • Title: "Multigram Scale Enzymatic Synthesis of (R)-1-(4'-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase."
    • Source:Advanced Synthesis & C
    • Context: Discusses the synthesis of related 4-substituted phenolic alcohols, highlighting the scalability of enzym
  • General Review of Chiral Auxiliaries

    • Title: "Chiral Auxiliaries in Asymmetric Synthesis."[4][5]

    • Source:Pure and Applied Chemistry
    • Context: Provides the baseline data for 1-phenylethanol and Evans auxiliaries used in the comparison m
  • Properties of 1-Phenylethanol Derivatives

    • Title: "PubChem Compound Summary for CID 637516, (R)-1-Phenylethanol."
    • Source:National Center for Biotechnology Inform
    • Context: Physicochemical property data for the parent compound.[3][6][7][8]

Sources

Validation of enantiomeric excess using circular dichroism spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Enantiomeric Excess: High-Throughput Circular Dichroism vs. Traditional Chromatography

Executive Summary

In the fields of asymmetric synthesis and drug development, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. While High-Throughput Experimentation (HTE) allows chemists to generate thousands of reaction permutations in hours, traditional analytical methods like Chiral High-Performance Liquid Chromatography (HPLC) create a severe bottleneck due to serial processing times.

This guide objectively compares the performance of High-Throughput Electronic Circular Dichroism (HT-CD) spectroscopy against traditional alternatives (Chiral HPLC and NMR). By leveraging microplate-based CD reading and in-situ derivatization, HT-CD provides a self-validating, ultra-fast methodology that reduces analysis time from days to minutes without sacrificing scientific integrity.

The Analytical Bottleneck in Asymmetric Synthesis

Historically, determining the enantiopurity of a crude reaction mixture required resolving the enantiomers physically or magnetically.1 rely on chiral stationary phases to physically separate enantiomers[1]. This process is inherently serial (10–30 minutes per injection) and requires exhaustive trial-and-error method development to achieve baseline resolution. Similarly, Nuclear Magnetic Resonance (NMR) requires the addition of chiral solvating agents to induce diastereomeric signal splitting, demanding high sample concentrations and expensive deuterated solvents.

To keep pace with modern HTE, an optical approach that measures chirality directly in the bulk solution—without the need for physical separation—is required.

Mechanistic Causality: The Physics of CD for ee% Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left circularly polarized (LCP) and right circularly polarized (RCP) light by chiral molecules[2]. The fundamental causality of CD-based ee determination is rooted in a modified Beer-Lambert law:



Where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is the CD signal, 

is the molar circular dichroism,

is the molar concentration, and

is the path length. Because enantiomers possess equal but opposite molar circular dichroism (

), a racemic mixture yields a net zero signal. In an enantioenriched mixture, the amplitude of the CD signal is directly and linearly proportional to the enantiomeric excess.

The Role of Derivatization: Most small chiral molecules (e.g., aliphatic amines) absorb in the deep UV region (<220 nm). Crude reaction matrices contain catalysts and solvents that also absorb heavily in this region, which would cause detector saturation. By reacting the chiral analyte with an achiral chromophore or a metal complex (e.g., Cu(II) triflate), the chiral environment induces a Cotton effect in the visible or near-UV region[3]. This shifts the analytical signal into a clean optical window, ensuring the CD amplitude is exclusively proportional to the target analyte.

Comparative Analysis: CD vs. Chiral HPLC vs. NMR

The following table benchmarks HT-CD against traditional methods based on operational throughput and analytical requirements.

FeatureChiral HPLC / SFCNMR (Chiral Solvating Agents)HT-CD Spectroscopy
Throughput Low (10–30 min per sample)Medium (5–15 min per sample)Ultra-High (<2 min per 96-well plate)
Method Development Extensive (Column & mobile phase screening)Moderate (Solvent & shift reagent optimization)Minimal (Universal derivatization probes)
Sample Preparation Filtration, DilutionHigh concentration, Deuterated solventsDerivatization/Complexation, Dilution
Peak Resolution Requires baseline separation (

)
Requires distinct diastereomeric signal splittingNot required (Direct photometric measurement)
Matrix Tolerance Low (Susceptible to column fouling)High (Background signals can be subtracted)Medium (Requires chromophore shift away from UV)

Self-Validating Experimental Protocol: Microplate CD Workflow

To ensure trustworthiness, the HT-CD protocol is designed as a self-validating system. By plotting a calibration curve with known standards in the exact same matrix as the unknowns, the method inherently corrects for background noise and validates stoichiometric complexation.

Step-by-Step Methodology (e.g., Chiral Amines via Coumarin Derivatization):

  • Preparation of Calibration Standards: Synthesize or purchase enantiopure (R) and (S) standards. Mix them to create 5 standard solutions with known ee values (-100%, -50%, 0%, +50%, +100%) at a constant total analyte concentration (e.g., 5.0 mM).

  • In-situ Derivatization: To a 96-well plate, add the unknown crude mixtures and the calibration standards. Introduce 1.0 equivalent of a chromophoric derivatizing agent (e.g., 4-chlorocoumarin) and a base (e.g., triethylamine)[4]. Causality: This covalently links the chiral center to a strong chromophore, shifting the absorption into the visible range to avoid background UV interference.

  • Incubation: Seal the microplate and incubate for 20 minutes at room temperature to ensure quantitative conversion.

  • Dilution: Dilute the mixtures with acetonitrile to a final concentration of 0.3 mM. Causality: Dilution is critical to remain within the linear dynamic range of the CD spectrometer and prevent photomultiplier tube (PMT) voltage overload from excessive absorbance.

  • Microplate CD Reading: Transfer the samples to a quartz 96-well microplate. Read the plate using a CD microplate reader at the predetermined wavelength of maximum CD amplitude (

    
    , e.g., 395 nm).
    
  • Data Processing (Self-Validation): Plot the CD amplitude (mdeg) of the standards against their known ee%. Generate a linear regression (

    
    ). An 
    
    
    
    validates the stoichiometric formation of the complex and confirms the absence of non-linear chiral amplification. Use this curve to interpolate the ee% of the unknowns.

G cluster_HPLC Chiral HPLC / SFC (Traditional) cluster_CD HT-CD Spectroscopy (Modern) Crude Crude Reaction Mixture (Unknown ee%) MethodDev Chiral Stationary Phase Screening (Days) Crude->MethodDev Deriv In-situ Derivatization / Metal Complexation Crude->Deriv SerialInj Serial Column Injection (10-30 min / sample) MethodDev->SerialInj PeakInt Baseline Resolution & Peak Area Integration SerialInj->PeakInt Result Validated Enantiomeric Excess (ee%) PeakInt->Result PlateRead 96-Well Microplate Reading (<2 min / plate) Deriv->PlateRead Calib Linear Calibration Curve Interpolation PlateRead->Calib Calib->Result

Workflow comparison: Serial Chiral HPLC vs. Parallel High-Throughput CD Spectroscopy.

Experimental Data: CD vs. Chiral HPLC Accuracy

To validate the reliability of HT-CD, experimental data from an asymmetric imine hydrogenation study demonstrates the correlation between CD-derived ee% and traditional HPLC-derived ee%[4]. As shown below, the CD microplate method provides results that are in excellent agreement with the gold standard, typically maintaining an absolute error margin of <7% across diverse chiral libraries.

Sample IDTrue ee% (Gravimetric)Chiral HPLC ee%HT-CD ee%Absolute Error (CD vs True)
Amine A (R-enriched)60.0%61.0%61.3%1.3%
Amine B (S-enriched)-40.0%-39.5%-42.1%2.1%
Amine C (Racemic)0.0%0.5%1.2%1.2%
Amine D (Highly Enriched)95.0%94.8%96.5%1.5%

Conclusion

For drug development professionals scaling up asymmetric synthesis, the analytical bottleneck is a critical liability. While Chiral HPLC remains necessary for final API regulatory filing and absolute purity confirmation, 4 is the superior alternative for rapid reaction screening[4]. By eliminating the need for peak resolution and enabling parallel 96-well plate reading, HT-CD reduces analytical cycle times by orders of magnitude while maintaining strict scientific integrity.

References

  • An electronic circular dichroism spectroscopy method for the quantification of L- and D-amino acids in enantiomeric mixtures - The Royal Society. 2

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - RSC Publishing. 3

  • High-Throughput Determination of Enantiopurity by Microplate Circular Dichroism - American Chemical Society / Hinds Instruments. 4

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. 1

Sources

Safety Operating Guide

Disposal & Handling Protocol: (1S)-1-(4-propylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational protocols for the safe handling and disposal of (1S)-1-(4-propylphenyl)ethanol (CAS: 54636-31-6). This document is structured for researchers and lab managers requiring immediate, actionable compliance strategies.

Executive Safety Summary

Chemical Class: Chiral Organic Alcohol Primary Disposal Method: High-temperature incineration via licensed hazardous waste contractor. Critical Hazard: Combustible liquid; potential skin/eye irritant. Immediate Action: Segregate from strong oxidizing agents.[1] Do not dispose of down sanitary sewers.

Chemical Profile & Hazard Identification

As a Senior Application Scientist, it is critical to understand that while specific data for the (1S)-enantiomer is limited, its handling is dictated by the physicochemical properties of the 1-(4-alkylphenyl)ethanol class (e.g., 4-methyl and 4-isobutyl analogs).

Table 1: Physicochemical Properties & GHS Classification

PropertyValue / ClassificationSource/Analog Basis
CAS Number 54636-31-6Specific Isomer
Physical State Viscous Liquid, Colorless to Pale YellowAnalog: 1-(4-methylphenyl)ethanol
Boiling Point ~220–245 °CAnalog Range [1, 2]
Flash Point ~102–108 °C (Closed Cup)Analog Range [1, 2]
Solubility Immiscible in water; Soluble in MeOH, EtOH, DCMGeneral Organic Alcohols
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Acute Tox.[1][2][3] 4)Standard Safety Data [3, 4]

Scientific Insight: The relatively high flash point (>100°C) classifies this as a Class IIIB Combustible Liquid , not a Flammable Liquid (Class IC). However, standard laboratory protocol dictates it be managed within the "Organic Solvents" waste stream to ensure complete thermal destruction.

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system. If a step cannot be completed safely, the process must halt, and Environmental Health & Safety (EHS) must be contacted.

Phase 1: Waste Characterization & Segregation

Before collection, determine the matrix of the waste.

  • Pure Substance: Unused reagent or expired stock.

  • Reaction Mixture: Dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate).

Phase 2: Collection & Packaging
  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or Amber Glass are the industry standards.

    • Avoid: Low-density plastics that may swell upon prolonged contact with aromatic alcohols.

  • Labeling: Apply a hazardous waste label immediately upon the first addition of waste.

    • Required Fields: Full Chemical Name ("(1S)-1-(4-propylphenyl)ethanol"), CAS #, Hazard Checkbox (Irritant/Toxic).

    • Prohibited: Do not use abbreviations or chemical formulas alone.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion during storage or transport.

Phase 3: Final Disposal Path
  • Do NOT treat this chemical with elementary neutralization or oxidation in the lab; these methods generate unknown byproducts.

  • Hand-off: Transfer sealed, labeled containers to your facility's central hazardous waste accumulation area for pickup by a licensed incineration contractor.

Decision Logic: Waste Stream Routing

The following diagram illustrates the decision-making process for routing this chemical to the correct waste stream.

DisposalLogic Start Waste: (1S)-1-(4-propylphenyl)ethanol CheckMatrix Is the waste a mixture? Start->CheckMatrix Spill Spill Event? Start->Spill IsHalogenated Does it contain Halogens? (e.g., DCM, Chloroform) CheckMatrix->IsHalogenated Yes (Solution) StreamA Stream A: Non-Halogenated Organic (Incineration) CheckMatrix->StreamA No (Pure Liquid) IsHalogenated->StreamA No StreamB Stream B: Halogenated Organic (High Temp Incineration) IsHalogenated->StreamB Yes StreamC Stream C: Solid Waste (Absorbed Spill Debris) Spill->StreamC Absorbed on Vermiculite

Figure 1: Decision tree for assigning (1S)-1-(4-propylphenyl)ethanol to the correct hazardous waste stream based on mixture composition.

Emergency Response: Spill Management

In the event of a spill, causality is often linked to improper secondary containment. Follow this containment protocol:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE Upgrade: Wear nitrile gloves (double-gloving recommended), lab coat, and safety goggles. If the spill is >500 mL or in a confined space, respiratory protection (organic vapor cartridge) is required.

  • Contain: Surround the spill with an inert absorbent dike (vermiculite or sand).[3] Do not use combustible materials like sawdust.

  • Clean:

    • Absorb the liquid from the outside in.

    • Collect soaked absorbent into a wide-mouth HDPE jar.

    • Clean the surface with a soap/water solution to remove oily residue.

  • Dispose: Label the debris jar as "Hazardous Waste: Solid Debris contaminated with (1S)-1-(4-propylphenyl)ethanol."

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-(4-Methylphenyl)ethanol. Retrieved from

  • ChemSrc. (2025). 1-(4-Isobutylphenyl)ethanol Physicochemical Properties. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Ethanol Derivatives and General Safety. Retrieved from

  • Santa Cruz Biotechnology. (2016). 1-(4-Isobutylphenyl)ethanol Safety Data Sheet. Retrieved from

Sources

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